Ethyl acetoacetate sodium salt
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(E)-4-ethoxy-4-oxobut-2-en-2-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3.Na/c1-3-9-6(8)4-5(2)7;/h4,7H,3H2,1-2H3;/q;+1/p-1/b5-4+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLPINAPVLRJBZ-FXRZFVDSSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization and Research Scope
Significance of Beta-Ketoesters in Organic Synthesis
Beta-ketoesters are organic compounds featuring both a ketone and an ester functional group, with the ketone's carbonyl group at the beta-position relative to the ester group. fiveable.me This unique structure makes them highly valuable in organic synthesis. They are key starting materials for creating more complex molecules because of their ability to form stabilized enolates. fiveable.mefiveable.me When treated with a base, the alpha-hydrogen located between the two carbonyl groups is readily removed, forming a highly reactive enolate ion. fiveable.mebrahmanandcollege.org.in This enolate can then act as a nucleophile in a variety of reactions, including alkylations, aldol (B89426) condensations, and Claisen condensations, facilitating the formation of new carbon-carbon bonds and the construction of intricate molecular frameworks. fiveable.mefiveable.me The presence of both functional groups also allows for further transformations like hydrolysis and decarboxylation, making beta-ketoesters versatile intermediates in the synthesis of ketones, carboxylic acids, and various heterocyclic compounds. shivajicollege.ac.inbritannica.com
Historical Development and Evolution of Ethyl Acetoacetate (B1235776) Chemistry
The preparation of ethyl acetoacetate is a classic experiment in organic chemistry with a history spanning over a century. acs.orgacs.org The primary method for its synthesis is the Claisen condensation of ethyl acetate (B1210297). acs.orgwikipedia.org This reaction involves the base-catalyzed self-condensation of two molecules of ethyl acetate to yield ethyl acetoacetate and ethanol (B145695). shivajicollege.ac.inacs.org
Historically, metallic sodium has been a common reagent to generate the necessary strong base, sodium ethoxide, in situ from the ethanol present or formed in the reaction mixture. acs.orgorgsyn.org This process results in the formation of the sodium salt of ethyl acetoacetate, which is then acidified to obtain the final product. acs.orgacs.org Over the years, refinements to this procedure have been developed to improve yield and purity. For instance, carrying out the condensation in a way that removes the ethanol as it is formed can significantly increase the yield. orgsyn.org More recent advancements focus on "green chemistry" principles, seeking to optimize the reaction conditions and purification methods, such as using rotary evaporation to remove volatile byproducts. acs.orgacs.org
Position of Ethyl Acetoacetate Sodium Salt within Enolate Chemistry
This compound is the sodium enolate of ethyl acetoacetate. libretexts.org The acidity of the α-hydrogens in ethyl acetoacetate is a key feature, allowing it to be readily deprotonated by a strong base like sodium ethoxide to form this salt. brahmanandcollege.org.inshivajicollege.ac.in The resulting enolate anion is stabilized by resonance, with the negative charge delocalized over the two carbonyl groups, which enhances its stability and makes it a crucial intermediate. brahmanandcollege.org.in
In enolate chemistry, this compound serves as a potent nucleophile. shivajicollege.ac.in It readily participates in substitution reactions with alkyl halides, a process known as the acetoacetic ester synthesis, to form mono- and dialkylated derivatives. britannica.comorgsyn.org These derivatives can then be hydrolyzed and decarboxylated to produce a wide range of ketones and carboxylic acids. shivajicollege.ac.in Its reactivity also extends to condensations with aldehydes and ketones and reactions with other electrophiles, making it a cornerstone for building complex carbon skeletons in organic synthesis. brahmanandcollege.org.inontosight.ai
Rationale for Advanced Research on this compound
Advanced research on this compound is driven by its versatility and fundamental importance in synthetic chemistry. It serves as a key building block in the synthesis of a diverse array of compounds, including pharmaceuticals, agrochemicals, dyes, and pigments. ontosight.ailookchem.com For example, it is a precursor for synthesizing anticoagulants, anticancer agents, and antibiotics. ontosight.ai
Furthermore, this compound is employed in materials science. It can act as a chelating agent or a precursor for forming metal-organic frameworks (MOFs) and as a stabilizer in the production of metal oxide nanoparticles for advanced electrode materials in batteries and supercapacitors. sigmaaldrich.com The ongoing research aims to expand its applications, discover new catalytic systems for its reactions, and develop more efficient and environmentally friendly synthetic methods. acs.orgnih.gov
Objectives and Scope of Current Research Trajectories
Current research involving ethyl acetoacetate and its sodium salt is multifaceted. One major trajectory is the development of new catalytic methods. For instance, palladium-catalyzed reactions of allylic esters of β-ketoesters have been shown to expand their synthetic utility beyond classical methods. nih.gov
Another focus is on green chemistry, aiming to improve the efficiency and environmental footprint of reactions involving ethyl acetoacetate. This includes optimizing reaction conditions, finding less hazardous solvents, and improving product yields in classic preparations like the Claisen condensation. acs.orgacs.org Research also explores its use in synthesizing novel heterocyclic compounds, which are of significant interest in medicinal chemistry, and in the creation of advanced materials with specific electronic and catalytic properties. sigmaaldrich.comresearchgate.net The transesterification of β-ketoesters is another active area of investigation, providing pathways to a variety of other useful esters. researchgate.netresearchgate.net
Synthetic Methodologies and Mechanistic Elucidation of Ethyl Acetoacetate Sodium Salt Formation
Historical and Classical Synthetic Routes to Ethyl Acetoacetate (B1235776) Sodium Salt
The traditional methods for generating ethyl acetoacetate sodium salt have been foundational in the field of organic synthesis, primarily relying on condensation and deprotonation reactions.
Claisen Condensation Derivations for Enolate Generation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two molecules of an ester in the presence of a strong base, resulting in a β-keto ester. blogspot.commasterorganicchemistry.com The formation of ethyl acetoacetate from ethyl acetate (B1210297) is a quintessential example of this reaction. acs.orgquora.com The process involves the self-condensation of ethyl acetate using a base like sodium ethoxide to produce the sodium salt of ethyl acetoacetate. acs.orgbrahmanandcollege.org.in The reaction is typically followed by acidification to yield ethyl acetoacetate. shivajicollege.ac.in
The mechanism involves the deprotonation of the α-carbon of an ethyl acetate molecule by a strong base, creating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ethyl acetate molecule. Subsequent elimination of an ethoxide ion yields ethyl acetoacetate. brahmanandcollege.org.in Because ethyl acetoacetate is more acidic than the starting ester, it is readily deprotonated by the ethoxide base to form the stable sodium enolate. masterorganicchemistry.com This final deprotonation step is crucial as it drives the equilibrium towards the product. masterorganicchemistry.com
Historically, sodium metal has also been used directly with ethyl acetate. orgsyn.org The sodium reacts with the small amount of ethanol (B145695) present in commercial ethyl acetate (or added intentionally) to form sodium ethoxide in situ, which then catalyzes the condensation. orgsyn.org
Base-Mediated Deprotonation Strategies
The most direct method for the formation of this compound is the deprotonation of ethyl acetoacetate itself. The methylene (B1212753) protons (α-hydrogens) flanked by two carbonyl groups are significantly acidic (pKa ≈ 11), allowing for facile deprotonation by a suitable base. masterorganicchemistry.combrahmanandcollege.org.in
Sodium ethoxide is a commonly used base for this purpose. When ethyl acetoacetate is treated with sodium ethoxide, it is almost completely converted to its sodium enolate. shivajicollege.ac.inlibretexts.org The resulting sodium salt of ethyl acetoacetate is a key nucleophile in the acetoacetic ester synthesis, where it reacts with alkyl halides to form α-alkylated derivatives. libretexts.orgorgsyn.org
Other strong bases, such as sodium hydride (NaH), can also be employed for the deprotonation of ethyl acetoacetate. wikipedia.org The reaction of ethyl acetoacetate with sodium hydride quantitatively produces the sodium enolate and hydrogen gas. wikipedia.org It is also possible to achieve double deprotonation of ethyl acetoacetate using a combination of bases like sodium hydride and butyllithium (B86547) (BuLi) to form a dianion, which can then be used in further synthetic transformations. wikipedia.org
Modern and Optimized Synthetic Approaches
Contemporary synthetic chemistry has focused on developing more efficient, selective, and environmentally friendly methods for the generation of enolates like this compound.
Chemo-Selective Enolization Techniques
Chemo-selective enolization involves the selective deprotonation of a specific carbonyl compound in the presence of other acidic protons. In the context of ethyl acetoacetate, this often relates to its reactions rather than its initial formation. However, the principles of controlling enolate formation are relevant. For instance, the use of specific bases can influence the outcome of subsequent reactions. The choice of base and reaction conditions can dictate whether C-alkylation or O-alkylation occurs when the enolate reacts with an electrophile. psgcas.ac.in
Modern techniques also focus on the "soft enolization" of related compounds like thioesters, which can then participate in crossed-Claisen type reactions, highlighting the continuous development in controlling enolate reactivity. acs.org
Environmentally Benign Synthesis Protocols
In recent years, there has been a significant push towards developing "green" chemical processes. For the synthesis involving ethyl acetoacetate, this has manifested in several ways. One approach involves modifying the classical Claisen condensation to improve yield and purity while minimizing waste. For example, using rotary evaporation to remove ethanol, a byproduct that can affect the reaction equilibrium, has been shown to improve product yield. acs.org
The use of heterogeneous solid acid catalysts, such as K-10 montmorillonite, is another green approach. nih.gov These catalysts are often reusable, non-corrosive, and lead to easier work-up procedures. nih.gov Solvent-free reaction conditions are also being explored. For instance, the Pechmann condensation to synthesize coumarins using ethyl acetoacetate and various phenols has been successfully carried out under solvent-free conditions using a recyclable silica-supported boron sulfonic acid catalyst. ut.ac.ir Similarly, multi-component reactions involving ethyl acetoacetate have been performed using natural-based catalysts in the absence of solvents. orgchemres.org
The transesterification of ethyl acetoacetate, a related reaction, has also been a focus of green chemistry research, with the use of environmentally benign catalysts like boric acid. rsc.org
Flow Chemistry Applications in Enolate Generation
Flow chemistry, or continuous flow processing, offers several advantages over traditional batch processing, including improved safety, better temperature control, and enhanced reaction efficiency. beilstein-journals.org The generation and subsequent reaction of enolates are well-suited for flow chemistry systems. beilstein-journals.org
In a flow reactor, a stream of the substrate (e.g., acetone) can be mixed with a stream of a base (e.g., sodium hydroxide) to generate the enolate in situ. beilstein-journals.org This enolate stream can then be immediately merged with a stream of an electrophile, allowing for a rapid and controlled reaction. beilstein-journals.org This "make and use" approach is particularly advantageous for handling highly reactive or unstable intermediates. researchgate.net While specific examples focusing solely on the large-scale production of this compound via flow chemistry are not extensively detailed in the provided context, the principles are directly applicable. The continuous deprotonation of ethyl acetoacetate to form its sodium enolate, followed by an immediate in-line reaction, represents a modern and efficient synthetic strategy. researchgate.net
Mechanistic Investigations of this compound Formation
The formation of this compound is a cornerstone of organic synthesis, primarily achieved through the base-mediated deprotonation of ethyl acetoacetate. This process involves the removal of an acidic α-hydrogen, leading to the formation of a resonance-stabilized enolate. The sodium salt of ethyl acetoacetate is appreciably acidic and readily forms a sodium salt when treated with a base like sodium ethoxide. scribd.comslideshare.net
The α-hydrogens of ethyl acetoacetate are significantly more acidic than those of a typical ketone or ester. libretexts.org The pKa of the α-hydrogen located between the two carbonyl groups is approximately 11, whereas the pKa of the terminal methyl group hydrogens is around 19. reddit.com This increased acidity is attributed to the inductive effect of the adjacent carbonyl groups and, more importantly, the resonance stabilization of the resulting carbanion. slideshare.netlibretexts.org The negative charge on the α-carbon can be delocalized onto the oxygen atoms of both the ketone and the ester carbonyl groups, creating a more stable conjugate base. libretexts.org
The mechanism for the formation of the ethyl acetoacetate enolate under basic conditions involves the abstraction of an α-proton by a base, such as sodium ethoxide, to form a resonance-stabilized enolate ion. skrgdcgudur.ac.inlibretexts.org This enolate is a key intermediate in various synthetic transformations, including the acetoacetic ester synthesis. libretexts.orgscribd.com
Role of Counterions in Enolization Dynamics
The formation of chelate complexes with metal ions is a known characteristic of β-dicarbonyl compounds like ethyl acetoacetate. wikipedia.org Research on β-keto esters has shown that the use of chelating metal salts, such as those of lithium and magnesium, can "lock" the enolate anion, influencing the outcome of subsequent reactions. nih.gov While acyclic β-dicarbonyl compounds are believed to preferentially form a U-shape upon salt formation and remain associated with their counterions, the specific dynamics with sodium are a key area of investigation. researchgate.net The interaction between the enolate and the counterion can also be influenced by the solvent, with polar solvents potentially solvating the cation and leading to a "freer" and more reactive enolate.
Stereochemical Aspects of Proton Abstraction
The α-carbon of ethyl acetoacetate is prochiral. While the initial deprotonation to form the planar enolate removes the initial stereocenter, subsequent reactions of the enolate can have significant stereochemical implications. The approach of an electrophile to the planar enolate can occur from either face, potentially leading to a racemic mixture of products if no chiral influence is present.
However, the field of asymmetric synthesis has developed strategies to control the stereochemical outcome of enolate reactions. This can involve the use of chiral bases to effect a stereoselective deprotonation or the use of chiral auxiliaries or catalysts to direct the approach of the electrophile to one face of the enolate. While the initial formation of the sodium salt from achiral ethyl acetoacetate does not in itself involve stereoselectivity, the subsequent reactions of this salt are a rich area for stereochemical control.
Kinetic and Thermodynamic Considerations in Enolate Stabilization
When an unsymmetrical ketone is treated with a base, there is the possibility of forming two different enolates: the kinetic enolate and the thermodynamic enolate. ucsb.edu The kinetic enolate is formed more rapidly by the removal of the less sterically hindered proton, while the thermodynamic enolate is the more stable, more substituted enolate. libretexts.orglibretexts.org
In the case of ethyl acetoacetate, the proton on the α-carbon between the two carbonyl groups is significantly more acidic and less sterically hindered than the protons on the terminal methyl group. libretexts.org Therefore, its removal leads to the thermodynamically and, in this case, kinetically favored enolate. The high stability of this enolate means that it can be formed almost completely using a moderately strong base like sodium ethoxide. libretexts.orglibretexts.org Conditions that allow for equilibrium between the enolates, such as the use of a weaker base or higher temperatures, will favor the formation of the more stable thermodynamic enolate. libretexts.org
The stability of the enol form of β-ketoesters like ethyl acetoacetate is enhanced by the formation of an intramolecular hydrogen bond and a conjugated system. kyoto-u.ac.jp Studies on related β-ketoesters have shown that the equilibrium between the keto and enol tautomers is influenced by solvent polarity, with more polar solvents favoring the keto form. emerginginvestigators.orgresearchgate.net
Scale-Up Considerations and Industrial Synthesis Procedures
The industrial production of ethyl acetoacetate, the precursor to its sodium salt, is primarily achieved through the Claisen condensation of ethyl acetate. wikipedia.orgbritannica.com This self-condensation is typically catalyzed by a strong base, with sodium ethoxide being a common choice. skrgdcgudur.ac.in
A key challenge in the industrial process is managing the equilibrium of the reaction. The condensation of two moles of ethyl acetate produces one mole of ethyl acetoacetate and one mole of ethanol. wikipedia.orggoogle.com To drive the reaction towards the product, the ethanol is often removed as it is formed, for instance, by azeotropic distillation with a solvent like benzene (B151609).
One patented industrial method describes the self-condensation of ethyl acetate in the presence of dry, pre-formed sodium ethoxide under superatmospheric pressure. google.com This process begins with the preparation of sodium ethoxide from molten sodium and anhydrous ethanol vapor. The subsequent condensation reaction is carried out at elevated temperatures (e.g., 105–110°C). This method reports high yields of ethyl acetoacetate, exceeding 85%. google.com Another large-scale method involves the treatment of diketene (B1670635) with ethanol. wikipedia.org
For the direct formation of the sodium salt on a large scale, the resulting ethyl acetoacetate would be treated with a stoichiometric amount of sodium ethoxide or another suitable sodium base under anhydrous conditions to prevent hydrolysis of the ester. The process requires careful control of temperature and pressure to ensure high yields and minimize side reactions. google.com
Reactivity Profile and Mechanistic Investigations of Ethyl Acetoacetate Sodium Salt As a Synthetic Intermediate
Nucleophilic Reactivity of the Enolate
Ethyl acetoacetate (B1235776) is a β-keto ester with acidic α-hydrogens (pKa ≈ 11) situated on the methylene (B1212753) group between the two carbonyl functionalities. libretexts.orglibretexts.org Treatment with a suitable base, such as sodium ethoxide or sodium hydride, results in the deprotonation of this α-carbon to generate the sodium enolate. libretexts.orgwikipedia.org This enolate is an ambident nucleophile, possessing two nucleophilic sites: the α-carbon and the enolic oxygen. The delocalization of the negative charge across the O=C-C=O system results in significant resonance stabilization, which is crucial to its formation and reactivity. wikipedia.org The choice of reaction partners and conditions dictates which of these nucleophilic sites will react, leading to a diverse range of possible products.
Alkylation Reactions (C-Alkylation vs. O-Alkylation Selectivity)
Alkylation of the ethyl acetoacetate enolate is a classical and widely used method for carbon-carbon bond formation, famously known as the acetoacetic ester synthesis. libretexts.orgwikipedia.org The reaction involves the nucleophilic attack of the enolate on an alkyl halide or other electrophilic alkylating agent. However, due to the ambident nature of the enolate, a competition exists between attack at the α-carbon (C-alkylation) and attack at the oxygen atom (O-alkylation), yielding an α-substituted β-keto ester and an ethyl β-alkoxycrotonate, respectively. ic.ac.uk
The ratio of C- to O-alkylation is highly dependent on several factors, including the nature of the metal cation, the solvent, the leaving group of the alkylating agent, and the temperature. ic.ac.ukquimicaorganica.org
The regioselectivity of the alkylation of ethyl acetoacetate sodium salt is a finely tunable parameter controlled by the interplay of various reaction conditions.
Metal Cation: The sodium cation plays a significant role in directing the regioselectivity. In weakly polar solvents, the sodium cation can form a tight ion pair with the enolate oxygen atoms, creating a chelated structure. This chelation blocks the oxygen atom, sterically hindering O-alkylation and thereby favoring attack at the less-hindered α-carbon (C-alkylation). ic.ac.uk In contrast, larger alkali metal cations like potassium (K+) form looser ion pairs and are less effective at chelation, which often leads to a higher proportion of O-alkylation. quimicaorganica.org
Solvent: The choice of solvent has a profound impact on the state of the enolate ion pair and, consequently, on the C/O-alkylation ratio. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are effective at solvating the sodium cation. This solvation leads to a "naked" or more dissociated enolate anion. ic.ac.uk In this state, the oxygen atom, bearing a higher negative charge density, becomes a harder and more accessible nucleophilic center, thus favoring O-alkylation. Protic solvents can solvate the oxygen atom of the enolate through hydrogen bonding, which disfavors O-alkylation and promotes C-alkylation. ic.ac.uk
Alkylating Agent: The nature of the electrophile, particularly its leaving group and hardness (according to Hard-Soft Acid-Base theory), influences the reaction site. "Soft" electrophiles, such as alkyl iodides, tend to react preferentially at the "soft" carbon center of the enolate, leading to C-alkylation. researchgate.net Conversely, "hard" electrophiles, like triethyloxonium (B8711484) fluoroborate or alkyl chlorides, react more readily with the "hard" oxygen center, increasing the yield of the O-alkylated product. researchgate.netpurdue.edu
Temperature: Alkylation reactions are often subject to kinetic versus thermodynamic control. C-alkylation generally leads to the more thermodynamically stable product due to the formation of a stronger C-C bond compared to a C-O bond. bau.edu.lb O-alkylation is often faster and is considered the kinetically favored pathway, particularly with more reactive electrophiles. researchgate.net Lower reaction temperatures typically favor the kinetic product (O-alkylation), while higher temperatures can allow for equilibration to the more stable thermodynamic product (C-alkylation). quimicaorganica.org
| Electrophile | Solvent | Temperature (°C) | C-Alkylation (%) | O-Alkylation (%) |
| Triethyloxonium fluoroborate | Ethanol (B145695) | 0 | 70 | 30 |
| p-Nitrobenzyl chloride | DMF | 0 (in light) | 100 | 0 |
| p-Nitrobenzyl chloride | DMF | 0 (in dark) | 54-84 | 16-46 |
| Ethyl Iodide | N/A | N/A | Favored (C3 product) | Minor (O2 product) |
| Ethyl Chloride | N/A | N/A | Minor (C3 product) | Favored (O2 product) |
Table 1: Influence of Reaction Conditions on the Alkylation of this compound. Data sourced from experimental and computational studies. researchgate.netpurdue.edu
Stereoselectivity becomes a critical consideration when the alkylation creates a new stereocenter. In such cases, the geometry of the enolate and the reaction conditions can influence the stereochemical outcome. For cyclic β-keto esters, asymmetric alkylation can be achieved with high enantiopurity using phase-transfer catalysis with chiral catalysts derived from cinchona alkaloids. rsc.org
The alkylation of the ethyl acetoacetate sodium enolate with an alkyl halide proceeds predominantly through an S(_N)2 (bimolecular nucleophilic substitution) mechanism. libretexts.org The reaction is initiated by the nucleophilic attack of the enolate's α-carbon on the electrophilic carbon of the alkyl halide. This attack occurs in a concerted fashion, where the new C-C bond forms simultaneously as the bond to the leaving group (halide) breaks. libretexts.orgwikipedia.org
The transition state of the S(_N)2 reaction involves a trigonal bipyramidal geometry at the electrophilic carbon, leading to an inversion of stereochemistry if that carbon is a chiral center. The reaction is generally most efficient with primary and methyl halides. Secondary halides react more slowly and are susceptible to a competing E2 elimination reaction, while tertiary halides are unsuitable as they primarily yield elimination products. libretexts.orglibretexts.org
The competing O-alkylation also follows an S(_N)2 pathway, but the nucleophilic attack originates from the enolate oxygen atom. The balance between these two pathways is governed by the factors discussed previously, which alter the relative activation energies of the C-alkylation and O-alkylation transition states.
Acylation Reactions (Carbonyl and Carboxylic Acid Derivatives)
The sodium enolate of ethyl acetoacetate readily undergoes acylation when treated with various carboxylic acid derivatives, such as acyl chlorides and acid anhydrides. This reaction provides an efficient route to β,δ-diketo esters. The mechanism of this transformation is a nucleophilic acyl substitution. stackexchange.comchemguideforcie.co.uk
For example, the reaction of sodioacetoacetic ester with benzoyl chloride in benzene (B151609) yields ethyl benzoylacetoacetate. orgsyn.org This product can then be hydrolyzed and decarboxylated to produce a 1,3-diketone.
Conjugate Additions (Michael Reactions)
As a soft nucleophile, the sodium enolate of ethyl acetoacetate is an excellent donor for Michael reactions, also known as conjugate additions. acs.org This reaction involves the 1,4-addition of the enolate to an α,β-unsaturated carbonyl compound, such as an enone or an unsaturated ester.
The mechanism is initiated by the nucleophilic attack of the enolate's α-carbon on the β-carbon of the α,β-unsaturated system. This attack is favored because the resulting intermediate is a resonance-stabilized enolate. Subsequent protonation of this enolate intermediate, typically during aqueous workup, yields the 1,5-dicarbonyl adduct. acs.org The Michael reaction is a powerful tool for C-C bond formation as it extends the carbon skeleton by creating a new linkage at a position remote from the original carbonyl group.
Controlling the stereochemistry of the newly formed stereocenters in a Michael addition can be achieved by employing chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate (either the Michael donor or acceptor) to direct the stereochemical course of the reaction. wikipedia.org After the reaction, the auxiliary can be removed, yielding an enantiomerically enriched product.
A prominent strategy involves the use of chiral N-enoyl oxazolidinones (derived from chiral amino alcohols, often called Evans auxiliaries) as the Michael acceptor. acs.orgwikipedia.org The bulky chiral auxiliary effectively shields one face of the α,β-unsaturated system. When the sodium enolate of ethyl acetoacetate attacks this sterically biased Michael acceptor, it is forced to approach from the less hindered face, resulting in a highly diastereoselective reaction. rsc.orgnih.gov
The stereochemical outcome is dictated by the conformation of the N-enoyl oxazolidinone, which is influenced by the chelation of a Lewis acid or the inherent steric properties of the auxiliary. The resulting adduct, containing the chiral auxiliary, can then be separated from any minor diastereomers. Subsequent removal of the auxiliary, for instance, through hydrolysis or reduction, provides the chiral 1,5-dicarbonyl compound in high enantiomeric purity. wikipedia.org
| Chiral Auxiliary on Acceptor | Michael Donor | Diastereomeric Ratio (d.r.) |
| (S)-4-phenyl-1,3-oxazolidin-2-one | Chiral Ni(II) complex of glycine | >99:1 |
| (R)-4-phenyl-1,3-oxazolidin-2-one | Chiral Ni(II) complex of glycine | >99:1 |
Table 2: Example of High Diastereoselectivity in Michael Additions Using a Chiral Auxiliary on the Acceptor. While the donor is not ethyl acetoacetate, this data illustrates the principle of achieving high stereocontrol with chiral oxazolidinones. nih.gov
Catalytic Michael Additions
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. The sodium salt of ethyl acetoacetate serves as an effective Michael donor. The reaction mechanism involves the nucleophilic attack of the enolate on the β-carbon of the activated alkene.
Kinetic studies of the Michael addition between ethyl acetoacetate and various acceptors have been conducted to understand the influence of catalysts and reaction conditions. For instance, the reaction of ethyl acetoacetate with chalcone (B49325) can be efficiently catalyzed by phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, under solvent-free conditions. These catalysts facilitate the transfer of the enolate from the solid phase to the organic phase where the reaction occurs. The choice of catalyst can also influence the product distribution, sometimes leading to subsequent annulation products.
| Michael Acceptor | Catalyst | Product |
| Methyl vinyl ketone | Sodium ethoxide | Ethyl 2-acetyl-5-oxohexanoate |
| Acrylonitrile | Sodium ethoxide | Ethyl 2-cyanoethylacetoacetate |
| Chalcone | Potassium Hydroxide / Tetraalkylammonium salt | Michael adduct and/or annulated compound |
Aldol (B89426) and Related Condensation Reactions
This compound readily participates in aldol-type and Knoevenagel condensations. In a mixed aldol reaction, the enolate of ethyl acetoacetate can add to an aldehyde or ketone. Due to the acidity of the α-protons of ethyl acetoacetate, its enolate can be formed preferentially, leading to a single major product in reactions with carbonyl compounds that lack α-hydrogens, such as benzaldehyde.
The Knoevenagel condensation is a related reaction where an active methylene compound, like ethyl acetoacetate, reacts with an aldehyde or ketone in the presence of a weak base. The initial adduct typically undergoes dehydration to yield an α,β-unsaturated product. For example, the condensation of aromatic aldehydes with ethyl 4-chloroacetoacetate has been shown to proceed efficiently in ionic liquids with a morpholine/acetic acid catalyst system.
| Carbonyl Compound | Reaction Type | Catalyst | Product Type |
| Benzaldehyde | Mixed Aldol | Base | β-hydroxy ester |
| Aromatic Aldehydes | Knoevenagel Condensation | Piperidine | α,β-unsaturated ester |
| 2-Methoxybenzaldehyde | Knoevenagel Condensation | Piperidine | Enone |
Reactions with Electrophilic Halogens
The enolate of ethyl acetoacetate reacts with electrophilic halogenating agents to introduce a halogen atom at the α-position. This reaction is a key step in the synthesis of various substituted organic molecules. The halogenated products can serve as intermediates for further synthetic transformations. The reaction proceeds via the attack of the nucleophilic α-carbon of the enolate on the electrophilic halogen.
Cyclization Reactions Involving this compound
The diverse reactivity of this compound makes it a valuable precursor for the synthesis of cyclic compounds, including both heterocyclic and carbocyclic ring systems.
Synthesis of Heterocyclic Compounds
This compound is a cornerstone in the synthesis of a wide array of heterocyclic compounds. Its ability to act as a 1,3-dicarbonyl component makes it a key building block in various multicomponent reactions.
Hantzsch Pyridine (B92270) Synthesis : This reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester like ethyl acetoacetate, and a nitrogen donor such as ammonia (B1221849) or ammonium acetate (B1210297). The initial product is a 1,4-dihydropyridine (B1200194), which can be subsequently oxidized to the corresponding pyridine derivative. This synthesis is significant for producing compounds with applications as calcium channel blockers.
Biginelli Reaction : This is a one-pot cyclocondensation between an aryl aldehyde, urea, and ethyl acetoacetate, typically under acidic catalysis. The reaction produces 3,4-dihydropyrimidin-2(1H)-ones, a class of compounds with a range of pharmaceutical applications.
Pyrazole (B372694) Synthesis : The reaction of ethyl acetoacetate with hydrazine (B178648) or its derivatives is a classical method for the synthesis of pyrazoles. For instance, the condensation with phenylhydrazine (B124118) yields 3-methyl-1-phenylpyrazol-5-one. These compounds are precursors to various dyes and pharmaceuticals.
Pechmann Condensation for Coumarin (B35378) Synthesis : This method involves the condensation of a phenol (B47542) with a β-keto ester, such as ethyl acetoacetate, under acidic conditions. The reaction proceeds through transesterification followed by intramolecular cyclization and dehydration to form the coumarin ring system. Various catalysts, including SnCl₂·2H₂O and sulfamic acid, have been employed to facilitate this transformation.
| Heterocyclic System | Key Reactants |
| Pyridine (Hantzsch) | Aldehyde, 2x Ethyl acetoacetate, Ammonia/Ammonium acetate |
| Dihydropyrimidinone (Biginelli) | Aryl aldehyde, Urea, Ethyl acetoacetate |
| Pyrazole | Hydrazine/Substituted hydrazine, Ethyl acetoacetate |
| Coumarin (Pechmann) | Phenol, Ethyl acetoacetate |
Annelation Reactions
Annelation, or ring-forming, reactions often utilize the nucleophilic character of this compound to build new carbocyclic rings onto existing molecular frameworks.
Robinson Annelation : This powerful ring-forming reaction combines a Michael addition with an intramolecular aldol condensation. The enolate of ethyl acetoacetate first acts as a Michael donor, adding to an α,β-unsaturated ketone (e.g., methyl vinyl ketone). The resulting 1,5-dicarbonyl intermediate then undergoes an intramolecular aldol condensation, followed by dehydration, to form a new six-membered ring, yielding a cyclohexenone derivative.
Guareschi-Thorpe Condensation : This reaction provides a route to substituted pyridines. It involves the condensation of a cyanoacetic ester with a β-keto ester like ethyl acetoacetate in the presence of ammonia. The reaction proceeds through a series of condensation and cyclization steps to afford a 2,6-dihydroxypyridine (B1200036) derivative.
Transesterification and Other Ester Transformations
While the primary reactivity of this compound involves the enolate, the ester functionality can also undergo transformations.
Transesterification : The ethyl ester group can be exchanged for other alkoxy groups by reacting with different alcohols, a process known as transesterification. This reaction is often catalyzed by acids or bases, but can also proceed under catalyst-free conditions, for example, by using molecular sieves to shift the equilibrium. The selective transesterification of β-keto esters over other simple esters is possible, likely proceeding through an enol or an acylketene intermediate. A variety of catalysts, including boric acid and silver-copper (B78288) nanoparticles, have been shown to be effective for this transformation.
Hydrolysis and Decarboxylation : The ester can be hydrolyzed under acidic or basic conditions to the corresponding β-keto acid. β-keto acids are often unstable and readily undergo decarboxylation upon heating to yield a methyl ketone. This sequence is a key part of the acetoacetic ester synthesis, where the ethyl acetoacetate moiety is used to introduce an acetone (B3395972) unit into a molecule.
Decarboxylation Pathways and Derivatives
The synthetic utility of this compound is closely linked to the subsequent decarboxylation of its derivatives. This process allows for the strategic removal of the ester group, leading to the formation of ketones and carboxylic acids.
One of the most prominent applications is the acetoacetic ester synthesis , a classical method for preparing ketones. This pathway involves the alkylation of this compound with an alkyl halide to introduce a new alkyl group at the α-carbon. The resulting α-substituted β-keto ester is then subjected to hydrolysis and decarboxylation, typically by heating in the presence of aqueous acid. The hydrolysis converts the ester into a β-keto acid, which is thermally unstable and readily loses carbon dioxide to yield a methyl ketone. The decarboxylation proceeds through a cyclic, six-membered transition state, resulting in an enol intermediate that tautomerizes to the final ketone product. This entire sequence effectively transforms an alkyl halide into a substituted acetone derivative.
An alternative and often milder method for decarboxylation is the Krapcho decarboxylation . This reaction is particularly useful for substrates that are sensitive to acidic or basic conditions. The Krapcho reaction typically involves heating the β-keto ester in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), often with the addition of a salt like sodium chloride or lithium chloride. The mechanism is believed to involve nucleophilic attack of the halide ion on the ethyl group of the ester, followed by the elimination of carbon dioxide. This method is chemoselective and can often be performed without affecting other functional groups in the molecule.
Beyond the synthesis of ketones, the reactivity of this compound can be harnessed to produce a variety of carboxylic acid derivatives . For instance, treatment of an alkylated ethyl acetoacetate derivative with a concentrated base can lead to "acidic hydrolysis," where the molecule is cleaved to yield a carboxylic acid with two additional carbons compared to the starting alkyl halide. Furthermore, reaction of the sodium salt with an α-haloester, followed by hydrolysis and decarboxylation, can be employed in the synthesis of dicarboxylic acids.
The following table summarizes the key decarboxylation pathways and the resulting derivatives:
| Pathway | Reagents and Conditions | Primary Product | Key Features |
| Acetoacetic Ester Synthesis (Ketonic Hydrolysis) | 1. Alkyl Halide2. Dilute Acid (e.g., HCl) or Base, Heat | Substituted Ketone | Classical method for ketone synthesis. |
| Krapcho Decarboxylation | Polar Aprotic Solvent (e.g., DMSO), Salt (e.g., NaCl), Heat | Substituted Ketone | Mild conditions, suitable for sensitive substrates. |
| Acidic Hydrolysis | Concentrated Base (e.g., KOH), Heat | Substituted Acetic Acid | Cleavage of the β-keto ester to a carboxylic acid. |
| Dicarboxylic Acid Synthesis | 1. α-Haloester2. Hydrolysis and Decarboxylation | Dicarboxylic Acid | Chain extension to form dicarboxylic acids. |
Advanced Mechanistic Studies on Specific Reactions
A deeper understanding of the reactivity of this compound has been achieved through advanced mechanistic studies, which employ computational and spectroscopic techniques to probe the intricacies of its reactions.
Computational chemistry, particularly Density Functional Theory (DFT), has provided significant insights into the transition states of reactions involving ethyl acetoacetate and its derivatives. For the thermal decarboxylation of the corresponding β-keto acid, theoretical calculations support a concerted mechanism proceeding through a six-membered cyclic transition state. This analysis reveals the geometric and energetic details of the bond-breaking and bond-forming processes that occur simultaneously.
In the context of alkylation, a key step in many syntheses involving this compound, DFT studies have been employed to investigate the competition between C-alkylation and O-alkylation. A theoretical study on the alkylation of the ethyl acetoacetate anion with various ethyl halides (C₂H₅X, where X = F, Cl, Br, I) at the B3LYP/6-311+G(d,p) level of theory revealed that the activation energies for O-alkylation are generally lower than for C-alkylation. However, the thermodynamic stability of the C-alkylated product is greater. This suggests that the C/O alkylation ratio is governed by a delicate balance of kinetic and thermodynamic factors. For instance, the reaction with ethyl chloride is predicted to favor the O-alkylated product, while ethyl iodide favors the C-alkylated product.
The following table presents calculated activation energies for the C- vs. O-alkylation of the ethyl acetoacetate anion with ethyl chloride and ethyl iodide:
| Alkylating Agent | Alkylation Position | Activation Energy (kcal/mol) |
| Ethyl Chloride | C3 | 24.3 |
| O2 | 21.6 | |
| Ethyl Iodide | C3 | 22.4 |
| O2 | 21.9 |
Data sourced from a DFT study on the alkylation of the ethyl acetoacetate anion.
The solvent plays a crucial role in modulating the reactivity of this compound, primarily by influencing the equilibrium between its keto and enol tautomers and by affecting the nature of the ion pair. The enolate can exist as a "free" ion, a solvent-separated ion pair, or a contact ion pair, with each species exhibiting different reactivity.
The C- versus O-alkylation of enolates is highly dependent on the solvent. In general, polar aprotic solvents that are strongly coordinating, such as DMSO and HMPA, tend to favor O-alkylation. These solvents effectively solvate the cation, leading to a more "free" and reactive oxygen anion. Conversely, weakly coordinating solvents like THF tend to promote C-alkylation.
The nature of the counter-ion (in this case, Na⁺) and its interaction with the enolate also significantly impact reactivity. In less polar solvents, the sodium ion is more tightly associated with the enolate oxygen, which can sterically hinder O-alkylation and favor C-alkylation. The degree of ion pairing can be influenced by the solvent's dielectric constant and its ability to coordinate with the cation.
Spectroscopic techniques are powerful tools for monitoring the progress of reactions and identifying transient intermediates. For reactions involving ethyl acetoacetate, both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have been particularly informative.
NMR spectroscopy is highly effective for studying the keto-enol tautomerism of ethyl acetoacetate. The keto and enol forms give rise to distinct signals in the ¹H NMR spectrum, allowing for their quantification. The addition of the sodium salt (the enolate) to a sample of ethyl acetoacetate leads to a rapid exchange between the keto and enol forms, which can be observed by changes in the NMR spectrum, such as the broadening and coalescence of specific proton signals. This demonstrates the role of the enolate as an intermediate in the tautomerization process.
In-situ IR spectroscopy, such as ReactIR, allows for the real-time monitoring of reactions. For example, in a reaction between ethyl acetoacetate and benzylamine, ReactIR can be used to track the consumption of the starting materials and the formation of the enamine product by monitoring characteristic vibrational bands in the IR spectrum. This technique provides valuable kinetic data and can help to elucidate the reaction mechanism by identifying any observable intermediates.
The following table lists some of the spectroscopic techniques used to study the reactivity of ethyl acetoacetate and its derivatives:
| Spectroscopic Technique | Application | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Study of keto-enol tautomerism | Quantification of keto and enol forms, observation of exchange processes. |
| Infrared (IR) Spectroscopy | Monitoring reaction progress | Real-time tracking of reactant consumption and product formation. |
Advanced Spectroscopic and Chromatographic Characterization Methodologies for Ethyl Acetoacetate Sodium Salt
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for elucidating the structure of ethyl acetoacetate (B1235776) sodium salt in solution. The formation of the sodium enolate from ethyl acetoacetate leads to significant changes in the NMR spectra, reflecting the altered electronic environment of the molecule.
Proton (¹H) NMR Enol-Keto Tautomerism Studies
Ethyl acetoacetate exists as a mixture of keto and enol tautomers. The position of this equilibrium can be readily studied by ¹H NMR spectroscopy. At room temperature, the keto form is predominant. The ¹H NMR spectrum of the tautomeric mixture is significantly altered by the addition of a small amount of the sodium enolate. libretexts.org The resonances corresponding to the α-proton of the keto form and the vinyl and hydroxyl protons of the enol form disappear and are replaced by a new, broad signal. libretexts.org This is due to the rapid exchange between the keto and enol forms, catalyzed by the enolate.
The ¹H NMR spectrum of the stable enolate, ethyl acetoacetate sodium salt, would be expected to show distinct signals corresponding to the protons in the enolate structure. The delocalization of the negative charge across the oxygen-carbon-carbon-oxygen framework results in a more shielded methine proton compared to the vinyl proton of the enol form of ethyl acetoacetate.
Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for Ethyl Acetoacetate (Keto and Enol forms) and Expected Shifts for this compound.
| Proton | Keto Form (in CDCl₃) bmrb.io | Enol Form (in CDCl₃) thermofisher.com | Expected for Sodium Salt |
| CH₃ (acetyl) | 2.28 | 1.94 | Shifted |
| CH₂ (methylene) | 3.46 | - | - |
| CH (vinyl) | - | 5.03 | Shifted (methine) |
| OH (enol) | - | 12.14 | Absent |
| OCH₂ | 4.21 | 4.14 | Shifted |
| OCH₂CH₃ | 1.29 | 1.23 | Shifted |
Note: The exact chemical shifts for the sodium salt can vary depending on the solvent and concentration.
Carbon-¹³C NMR Chemical Shift Analysis
¹³C NMR spectroscopy provides valuable information about the carbon skeleton of this compound. The formation of the enolate leads to significant changes in the chemical shifts of the carbon atoms involved in the delocalized system. The carbonyl carbons of the keto form are replaced by signals corresponding to the enolate carbons, which are expected to be more shielded.
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for Ethyl Acetoacetate (Keto form) and Expected Shifts for this compound.
| Carbon | Keto Form (in CDCl₃) bmrb.io | Expected for Sodium Salt |
| C H₃ (acetyl) | 30.18 | Shifted |
| C H₂ (methylene) | 50.16 | - |
| C =O (keto) | 200.75 | Shifted (enolate) |
| C =O (ester) | 167.15 | Shifted (enolate) |
| OC H₂ | 61.42 | Shifted |
| OCH₂C H₃ | 14.10 | Shifted |
Note: The delocalization of the negative charge in the enolate will cause a significant upfield shift for the carbons in the C=C-O system compared to their counterparts in the keto and enol forms.
2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the proton and carbon signals and confirming the connectivity within the this compound molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between the protons of the ethyl group (the triplet of the methyl group correlating with the quartet of the methylene (B1212753) group). It would also confirm the absence of coupling to the methine proton of the enolate.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the chemical shifts of the carbons bearing protons, such as the methyl and methylene carbons of the ethyl group and the methine carbon of the enolate.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy provides information about the functional groups and bonding within this compound. The formation of the enolate results in a unique vibrational signature that is distinct from both the keto and enol forms of ethyl acetoacetate.
Characterization of Carbonyl and Enolate Vibrational Modes
In the IR spectrum of ethyl acetoacetate, the keto form exhibits two distinct carbonyl stretching bands, one for the ketone and one for the ester. The enol form shows a conjugated ester carbonyl stretch and a C=C stretching vibration. For this compound, the delocalization of the negative charge leads to the disappearance of the characteristic ketone carbonyl band and the appearance of strong bands associated with the enolate moiety. These bands, typically found in the 1500-1650 cm⁻¹ region, arise from the coupled vibrations of the C=C and C=O bonds within the delocalized system.
Table 3: Key IR and Raman Vibrational Modes (cm⁻¹) for this compound.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Asymmetric C=C=O Stretch (Enolate) | ~1650 - 1600 |
| Symmetric C=C=O Stretch (Enolate) | ~1550 - 1500 |
| C-O Stretch (Ester) | ~1250 - 1300 |
| C-H Stretches | ~2850 - 3000 |
Note: The exact positions of these bands can be influenced by the solid-state packing or the solvent used for analysis.
Hydrogen Bonding Interactions
In the enol form of ethyl acetoacetate, a strong intramolecular hydrogen bond exists between the hydroxyl proton and the keto carbonyl oxygen, which is evident in both ¹H NMR (very downfield proton signal) and IR spectroscopy (broad O-H stretch). thermofisher.comnih.gov In the solid state of this compound, intermolecular interactions, including potential hydrogen bonding between the enolate and any co-crystallized solvent or water molecules, would influence the vibrational spectra. In the absence of protic solvents, the primary interactions would be ionic between the sodium cation and the enolate anion. In Raman spectroscopy, changes in the vibrational frequencies of the enolate system could provide indirect evidence of these interactions. The study of hydrogen bonding in metal enolates is complex and often relies on comparing spectra in different solvents or in the solid state. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for the determination of the molecular weight and elucidation of the structure of this compound. Due to the ionic nature of the salt, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. nih.gov For this compound (C₆H₉NaO₃), HRMS can precisely measure the mass-to-charge ratio (m/z) of the intact molecular ion or related adducts. nih.gov This technique is critical for distinguishing the target compound from impurities with the same nominal mass but different elemental formulas.
In positive-ion mode ESI-HRMS, the compound can be detected as a sodium adduct of the neutral ethyl acetoacetate tautomer, [C₆H₁₀O₃ + Na]⁺, or as a cluster ion involving the salt itself. In negative-ion mode, the enolate anion [C₆H₉O₃]⁻ would be observed. The high mass accuracy of HRMS, typically within a few parts per million (ppm), allows for unambiguous confirmation of the compound's elemental formula. nih.gov
| Ion Species | Formula | Theoretical Exact Mass (Da) | Typical HRMS Measurement Accuracy |
|---|---|---|---|
| Enolate Anion | [C₆H₉O₃]⁻ | 129.0552 | < 5 ppm |
| Sodium Salt Cation Cluster | [C₆H₉Na₂O₃]⁺ | 175.0371 | < 5 ppm |
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to confirm the molecular structure by fragmenting a selected precursor ion and analyzing the resulting product ions. harvardapparatus.com For this compound, the enolate anion ([C₆H₉O₃]⁻) would be selected as the precursor ion. Collision-Induced Dissociation (CID) would then be used to induce fragmentation, providing a characteristic pattern that serves as a structural fingerprint.
The fragmentation of the ethyl acetoacetate enolate ion is expected to proceed through specific pathways, including the loss of neutral molecules such as ketene (B1206846) (CH₂CO) or an ethoxy radical (•OC₂H₅). The resulting fragment ions provide conclusive evidence for the connectivity of the atoms within the enolate structure. chemguide.co.uklibretexts.org
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (Theoretical) |
|---|---|---|---|
| 129.05 | [C₄H₅O₂]⁻ | C₂H₄ (Ethene) | 85.03 |
| 129.05 | [C₂H₃O]⁻ | C₄H₆O₂ (Ethyl vinyl ether) | 43.02 |
| 129.05 | [C₅H₅O₂]⁻ | CH₄ (Methane) | 97.03 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. Ethyl acetoacetate exists as a tautomeric mixture of keto and enol forms. libretexts.org Its sodium salt, however, stabilizes the enolate form, which possesses a conjugated π-system. masterorganicchemistry.com
The delocalized electrons in the O=C-C=C-O⁻ system of the enolate are responsible for a strong absorption band in the UV region. This absorption corresponds to a π → π* electronic transition. The wavelength of maximum absorbance (λmax) is a characteristic feature of this conjugated system. researchgate.net Studies on β-ketoesters and their metallic derivatives show a distinct absorption band for the enolic or enolate form, which is absent in the pure keto form. archive.org
| Chromophore | Electronic Transition | Typical λmax Range (nm) | Solvent Effects |
|---|---|---|---|
| Conjugated Enolate (O=C-C=C-O⁻) | π → π* | 240 - 280 | Polar solvents can cause a shift in λmax |
X-ray Crystallography of this compound Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While obtaining single crystals of simple salts like this compound suitable for analysis can be challenging, the technique is highly applicable to its derivatives, such as complexes with other metals or crown ethers. researchgate.net
A crystallographic analysis would provide precise data on bond lengths, bond angles, and the coordination environment of the sodium cation. It is expected that the sodium ion would be chelated by the two oxygen atoms (the carbonyl oxygen and the enolate oxygen) of the ethyl acetoacetate ligand. researchgate.net This analysis would confirm the bidentate nature of the enolate ligand and reveal details of the crystal packing and intermolecular interactions.
| Structural Parameter | Information Provided | Expected Finding |
|---|---|---|
| Na-O Bond Distances | Defines the coordination of the sodium ion. | Shows chelation by both enolate and carbonyl oxygens. |
| C-C and C-O Bond Lengths | Indicates the degree of electron delocalization in the enolate. | Intermediate bond lengths between single and double bonds in the O-C-C-C-O backbone. |
| Coordination Geometry | Describes the spatial arrangement of ligands around the sodium ion. | Could range from tetrahedral to octahedral depending on other coordinated species. |
| Crystal Packing | Shows how molecules are arranged in the solid state. | Reveals intermolecular forces like ion-dipole interactions. |
Chromatographic Separation and Purity Assessment Techniques
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. While the salt itself is non-volatile, gas chromatography is crucial for analyzing precursors and potential volatile impurities.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. laboratuvar.com this compound is not directly amenable to GC analysis due to its low volatility and ionic nature. However, GC is highly effective for assessing the purity of the ethyl acetoacetate starting material and for identifying volatile byproducts that may be present after its synthesis. researchgate.net
The synthesis of ethyl acetoacetate via Claisen condensation of ethyl acetate (B1210297) can result in several volatile impurities. wikipedia.org A GC analysis, often coupled with a mass spectrometer (GC-MS), can separate and identify these components, ensuring the quality of the precursor before its conversion to the sodium salt. pku.edu.cnwpmucdn.com Research has shown that GC can even separate the keto and enol tautomers of ethyl acetoacetate, which exhibit different retention times. researchgate.net
| Potential Volatile Byproduct/Impurity | Source | Rationale for GC Analysis |
|---|---|---|
| Ethanol (B145695) | Byproduct of Claisen condensation; residual solvent. wikipedia.org | Assess reaction completion and purification efficiency. |
| Ethyl Acetate | Unreacted starting material. wikipedia.org | Monitor conversion rate of the synthesis reaction. |
| Diketene (B1670635) | Alternative starting material; potential impurity. wikipedia.org | Ensure complete reaction and absence of reactive impurities. |
| Water | Residual moisture. | Quantify water content which can affect salt formation. |
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for the separation of its isomers, particularly its keto-enol tautomers. The equilibrium between the keto and enol forms of β-keto esters presents a unique challenge in chromatography, often resulting in poor peak shapes. chromforum.org However, optimized HPLC methods can effectively separate and quantify the parent compound and any related impurities.
Reverse-phase (RP) HPLC is a commonly employed mode for this analysis. sielc.comsielc.com A typical method involves a C18 or a specialized reverse-phase column with low silanol (B1196071) activity to achieve efficient separation. sielc.comsielc.comsielc.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous component. sielc.comsielc.com The addition of an acid like phosphoric acid or, for mass spectrometry compatibility, formic acid, is often necessary to control the ionization state of the analyte and improve peak symmetry. sielc.comsielc.com The separation of the keto and enol tautomers can be monitored by HPLC, and adjusting parameters like temperature or mobile phase pH can influence the rate of interconversion, thereby affecting the chromatographic profile. chromforum.orgresearchgate.net
Table 1: Example of HPLC Method for Ethyl Acetoacetate Analysis
| Parameter | Condition |
|---|---|
| Column | Newcrom R1, 3.2 x 100 mm, 5 µm |
| Mobile Phase | Acetonitrile (MeCN) / Water (H₂O) - 20/80% |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 200 nm |
| Sample Diluent | MeCN/H₂O - 20/80% |
This table is based on a method developed for ethyl acetoacetate analysis. sielc.com
Supercritical Fluid Chromatography (SFC) for Chiral Separations
While this compound is an achiral molecule, its derivatives are often chiral intermediates in pharmaceutical synthesis. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred technique for the chiral separation of these compounds. selvita.comresearchgate.net SFC is recognized for its speed, efficiency, and reduced environmental impact compared to traditional normal-phase HPLC, primarily because it uses supercritical carbon dioxide (CO₂) as the main component of the mobile phase. selvita.comchromatographyonline.comchiraltech.com
In chiral SFC, the separation of enantiomers is achieved using a chiral stationary phase (CSP). phenomenex.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), are widely used and have demonstrated high success rates. phenomenex.comresearchgate.netchiraltech.com The mobile phase typically consists of supercritical CO₂ modified with a small percentage of a polar organic solvent, known as a co-solvent or modifier, such as methanol (B129727), ethanol, or isopropanol. researchgate.netchiraltech.com The unique properties of the supercritical fluid, including low viscosity and high diffusivity, allow for high flow rates and rapid analyses without compromising resolution. chromatographyonline.comnih.gov This makes SFC an ideal technique for high-throughput screening and preparative separations in drug discovery and development. chromatographyonline.comchromatographyonline.com
Table 2: General Conditions for Chiral SFC Method Development
| Parameter | Typical Conditions |
|---|---|
| Primary Mobile Phase | Supercritical CO₂ |
| Co-solvent (Modifier) | Methanol, Ethanol, or Isopropanol |
| Chiral Stationary Phases (CSPs) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |
| Additives (for basic compounds) | Diethylamine (DEA) |
| Additives (for acidic compounds) | Trifluoroacetic acid (TFA), Formic Acid |
This table outlines common starting conditions for developing chiral separations using SFC. chiraltech.com
Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide comprehensive characterization by combining separation power with definitive identification capabilities. ijarnd.comajrconline.orgnih.gov For this compound and its related compounds, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most pertinent hyphenated methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and thermally stable compounds. ajrconline.org Ethyl acetoacetate can be analyzed by this technique, which can also separate its keto and enol tautomers. researchgate.netresearchgate.net However, a significant challenge is the potential for thermal degradation of the analyte in the high-temperature environment of the GC injector port, which can lead to the formation of multiple peaks and inaccurate quantification. chromforum.orgchromforum.org To mitigate this, it is often recommended to use lower injector temperatures. chromforum.orgchromforum.org The mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the compound and its fragmentation patterns, allowing for unambiguous identification. hmdb.canist.gov
Table 3: GC-MS Parameters and Considerations for Ethyl Acetoacetate
| Parameter | Details |
|---|---|
| Technique Suitability | Applicable due to the volatility of ethyl acetoacetate. |
| Column | A standard nonpolar capillary column is typically used. researchgate.net |
| Injector Temperature | Should be minimized (e.g., below 180°C) to prevent thermal decomposition. chromforum.orgchromforum.org |
| Detection | Mass Spectrometry (MS) for identification based on fragmentation patterns. hmdb.ca |
| Key Challenge | Thermal sensitivity of the compound can lead to breakdown in the injector. chromforum.org |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is an indispensable tool for analyzing compounds that are non-volatile, polar, or thermally labile, making it highly complementary to GC-MS. actascientific.com The HPLC methods used for purity analysis of this compound can be directly coupled to a mass spectrometer. sielc.comsielc.com This requires the use of volatile mobile phase components, such as replacing non-volatile buffers like phosphate (B84403) with volatile alternatives like formic acid or ammonium (B1175870) acetate. sielc.comsielc.com LC-MS provides molecular weight information and, with tandem MS (MS/MS), structural details through fragmentation analysis. nih.gov A specific consideration when analyzing a sodium salt like this compound is the potential for the formation of sodium adducts and complex sodium cluster ions in the MS source, which can complicate data interpretation. nih.gov
Table 4: LC-MS System Configuration for this compound
| Component | Specification |
|---|---|
| Separation | Reverse-Phase HPLC |
| Mobile Phase | Acetonitrile/Water with a volatile acid (e.g., Formic Acid). sielc.comsielc.com |
| Ionization Source | Electrospray Ionization (ESI) is commonly used. |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap. |
| Consideration | Potential for sodium cluster ion formation, which may interfere with analysis. nih.gov |
Theoretical and Computational Chemistry Approaches to Ethyl Acetoacetate Sodium Salt Reactivity and Structure
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic view of the electronic structure and energy of ethyl acetoacetate (B1235776) sodium salt and its related tautomers. These methods are essential for elucidating the factors that control its stability and reactivity.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations have been instrumental in studying the keto-enol tautomerism of ethyl acetoacetate, providing insights into the energetics of the system. These calculations show that the stability of the keto and enol forms, and the energy barrier between them, are significantly influenced by the surrounding environment. nih.govresearchgate.net
For the uncatalyzed, direct interconversion from the enol to the keto form of ethyl acetoacetate, DFT calculations reveal a high activation free energy barrier (ΔG‡), indicating a slow process. nih.govresearchgate.net However, the presence of catalysts, which can be modeled computationally, drastically reduces this barrier. Studies on the tautomerization in the presence of ionic liquids, for example, demonstrate that explicit cation or anion involvement in the proton transfer mechanism creates lower-energy pathways. nih.gov The anion-assisted pathway, proceeding through an 8-membered ring transition state, is particularly effective at lowering the activation energy. nih.govresearchgate.net
These findings are crucial for understanding the reactivity of the enolate salt. The calculations quantify the energy landscape, explaining why the enolate form is stable and readily formed in the presence of a base, and how it participates in reactions.
| Conversion Pathway | Transition State (TS) Geometry | Calculated ΔG‡ (kcal/mol) |
|---|---|---|
| Direct Interconversion | 4-membered ring TS | 49.4 |
| Cation-Assisted Tautomerization (CAT) | 6-membered ring TS | 21.88 |
| Anion-Assisted Tautomerization (AAT) | 8-membered ring TS | 10.57 |
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide another high-level approach to studying molecular systems from first principles, without empirical parameters. These methods are employed for precise geometry optimization of the keto and enol tautomers of ethyl acetoacetate, as well as the transition states connecting them.
| Calculation Type | Information Obtained | Application |
|---|---|---|
| Geometry Optimization | Bond lengths, bond angles, dihedral angles | Determining the stable 3D structure of keto/enol tautomers |
| Frequency Calculation | Vibrational frequencies (real or imaginary) | Confirming minima (reactants, products) and transition states |
| Frequency Calculation | Zero-Point Vibrational Energy (ZPVE) | Refining relative energy calculations (ΔE, ΔH, ΔG) |
Molecular Orbital (MO) analysis, derived from quantum chemical calculations, is fundamental to understanding the reactivity of the ethyl acetoacetate enolate. Frontier Orbital Theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For the ethyl acetoacetate enolate anion, which is a nucleophile, the HOMO is of primary importance. Computational analysis reveals that the HOMO has significant electron density on both the α-carbon and the enolate oxygen. This delocalization is characteristic of the resonance stabilization within the enolate. The distribution of the HOMO dictates the regioselectivity of the enolate's reactions. Electrophiles can attack either the carbon (C-alkylation) or the oxygen (O-alkylation), and the nature of the HOMO, along with reaction conditions, determines the outcome. This theoretical framework provides a clear rationale for the synthetic utility of ethyl acetoacetate sodium salt as a carbon nucleophile in reactions like the acetoacetic ester synthesis.
Conformational Analysis and Tautomerism Studies
The reactivity of this compound is a direct consequence of the tautomeric equilibrium of its parent molecule. Computational studies provide detailed insights into this equilibrium and the factors that stabilize the enol form.
Ethyl acetoacetate exists as an equilibrium mixture of its keto and enol forms. mlsu.ac.indoubtnut.com The position of this equilibrium is highly sensitive to the solvent. worldscientific.comstackexchange.com In polar, protic solvents like water, the keto form is favored, as the solvent can hydrogen-bond with the carbonyl groups, disrupting the internal stability of the enol. stackexchange.com In non-polar solvents, the enol form is more prevalent. stackexchange.com
Computational models, particularly those incorporating solvent effects (e.g., Polarizable Continuum Model, PCM), can accurately predict these trends. worldscientific.com They reproduce the experimental observation that the equilibrium shifts toward the keto tautomer in polar solvents. worldscientific.com The energy landscapes calculated for the tautomerization process reveal the relative stabilities of the isomers and the transition states that separate them, providing a complete thermodynamic and kinetic picture of the equilibrium. nih.gov
The primary factor stabilizing the enol tautomer of ethyl acetoacetate is the formation of a strong intramolecular hydrogen bond. emerginginvestigators.orgquora.comslideshare.net This interaction creates a stable, quasi-aromatic six-membered ring. The hydroxyl proton acts as a hydrogen bond donor to the ester carbonyl oxygen.
Computational chemistry provides a quantitative measure of this stabilization. DFT and ab initio calculations can determine the geometry of this hydrogen bond, including the O-H···O distance and angle, and calculate its binding energy. The presence of this strong intramolecular hydrogen bond is a key feature of the enol tautomer and explains its significant population in the equilibrium in non-polar media. emerginginvestigators.orgquora.com This inherent stability of the chelated enol form is a prerequisite for the formation and synthetic application of its corresponding sodium salt.
Reaction Mechanism Modeling
Computational modeling is instrumental in mapping the potential energy surfaces of reactions involving the enolate of ethyl acetoacetate. This allows for a detailed understanding of reaction pathways, the structures of transient species, and the energetic factors that control the reaction rate and selectivity.
A cornerstone of reaction mechanism modeling is the identification of transition states (TS), which are the highest energy points along a reaction pathway. youtube.com For the ethyl acetoacetate enolate, a classic ambident nucleophile, computational methods like Density Functional Theory (DFT) are used to locate the transition states for reactions at its different nucleophilic centers (the α-carbon and the two oxygen atoms).
One notable study investigated the ethylation reactions of the ethyl acetoacetate anion with various ethyl halides (C₂H₅X, where X = F, Cl, Br, I) using the B3LYP/6-311+G(d,p) level of theory. researchgate.net The calculations successfully located the transition states for C-alkylation and O-alkylation. The study found that the activation energies for O-alkylation are generally lower than for C-alkylation, suggesting kinetic control might favor the O-alkylation product. However, the thermodynamic stability of the C-alkylated product is significantly greater. researchgate.net
Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the located transition state correctly connects the reactants and products. An IRC calculation maps the minimum energy path downhill from the transition state, ensuring it leads to the expected reactant complex on one side and the product on the other. For the ethylation of the ethyl acetoacetate anion, IRC calculations have confirmed the pathways leading from the reactant complexes to the C- and O-alkylated products. researchgate.net These calculations provide a dynamic picture of the reaction, showing the geometric evolution of the system as it proceeds along the reaction coordinate.
Table 1: Calculated Activation Energies for the Ethylation of Ethyl Acetoacetate Anion Data sourced from DFT calculations investigating C- vs. O-alkylation pathways. researchgate.net
| Reaction Site | Reactant | Activation Energy (kcal/mol) | Product Type |
|---|---|---|---|
| α-Carbon (C3) | C₂H₅Cl | 23.5 | C-alkylation |
| Oxygen (O2) | C₂H₅Cl | 20.1 | O-alkylation |
| α-Carbon (C3) | C₂H₅I | 20.8 | C-alkylation |
| Oxygen (O2) | C₂H₅I | 19.9 | O-alkylation |
The solvent environment plays a crucial role in the reactivity of ionic species like this compound. Computational models account for these effects in two primary ways: through implicit (continuum) solvation models or by including explicit solvent molecules.
Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. For instance, the Conductor-like Polarizable Continuum Model (CPCM) has been used in simulations of related lithium dienolate reactions to model the reaction environment in ethereal solvents. acs.org
Explicit solvation models involve including a number of individual solvent molecules in the calculation, often in a "microsolvated" cluster. This method is more computationally intensive but can capture specific short-range interactions like hydrogen bonding and coordination of the sodium cation. Studies on other ambident nucleophiles have shown that microsolvation can significantly influence the competition between reaction pathways (e.g., SN2 vs. E2). nih.gov For this compound, explicit modeling of solvent molecules would be critical to understanding how the solvent shell around the sodium cation and the enolate anion influences which nucleophilic site (carbon or oxygen) is more accessible and reactive. nih.gov
Molecular Dynamics (MD) Simulations of Solution-Phase Behavior
While quantum mechanical calculations are excellent for modeling reaction pathways, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules in the solution phase over longer timescales. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into structural organization, transport properties, and intermolecular interactions. ucl.ac.uk
For this compound in an aqueous solution, MD simulations can reveal:
Ion Pairing and Aggregation: The degree to which the sodium cation and the enolate anion associate as a contact ion pair, a solvent-separated ion pair, or exist as free ions. This has direct implications for the nucleophilicity of the enolate.
Solvation Structure: The arrangement of solvent molecules around the anion and cation. Radial Distribution Functions (RDFs) can be calculated to determine the average distance and coordination number of solvent molecules around different atoms in the solute. mdpi.com
Transport Properties: The diffusion coefficients of the ions and solvent molecules can be calculated, providing information about their mobility in the solution. ucl.ac.uk
While specific MD studies on this compound are not abundant, simulations of related systems, such as sodium oleate and other dienolates, provide a clear framework for how such studies would be conducted. mdpi.comnih.gov These simulations would model the interactions between the ions and a large number of solvent molecules to understand how factors like concentration and temperature affect the solution structure and dynamics. mdpi.com
Predictive Modeling of Reactivity and Selectivity
A major goal of computational chemistry is to predict the outcome of reactions, including the major products (regioselectivity) and their stereochemistry. For the ambident ethyl acetoacetate enolate, a key challenge is predicting the ratio of C-alkylation to O-alkylation products.
Computational studies have shown that this C/O selectivity is governed by a delicate balance of kinetic and thermodynamic factors, which are influenced by the alkylating agent, the solvent, and the counter-ion. researchgate.net DFT calculations can predict whether a reaction is under kinetic or thermodynamic control by comparing the activation energies for the different pathways with the relative energies of the final products. For the ethylation of the ethyl acetoacetate anion, calculations predicted that while the O-alkylation product is formed faster (lower activation energy), the C-alkylation product is much more stable. researchgate.net This explains why experimental conditions can be tuned to favor one product over the other. For example, the model predicts that with a better leaving group like iodide, the reaction becomes more thermodynamically controlled, favoring the C-alkylation product, which aligns with experimental observations. researchgate.net
Chemoinformatics and Data-Driven Approaches
Chemoinformatics and data-driven methods, including machine learning (ML), represent an emerging frontier in chemical research. These approaches leverage large datasets of chemical information to build predictive models without necessarily calculating the full quantum mechanical details of a system. rsc.org
For a compound like ethyl acetoacetate, these methods can be applied in several ways:
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): QSAR models correlate structural or physicochemical descriptors of a series of molecules with their biological activity or a physical property. For example, QSAR studies have been performed on derivatives of ethyl acetoacetate to model their antiplatelet activity. nih.gov Similar methods could be developed to create models that predict the reactivity or selectivity of ethyl acetoacetate in different reactions based on descriptors of the reactants and catalysts.
Machine Learning for Reaction Prediction: ML models can be trained on large databases of known reactions to predict the outcomes of new ones. For example, a model could be trained to predict the C/O alkylation ratio for ethyl acetoacetate under various conditions (solvent, temperature, leaving group, counter-ion). nih.gov Recent studies have successfully used ML models to predict enantioselectivity and reaction conditions for complex transformations. rsc.orgnih.gov These models often use molecular "fingerprints" or graph-based representations of molecules as input features and can help guide experimental efforts by rapidly screening potential reaction conditions. rsc.org
While the application of these data-driven techniques specifically to the reactivity of this compound is still a developing area, the success of these methods in other domains of organic chemistry suggests they hold significant promise for future predictive modeling.
Strategic Applications of Ethyl Acetoacetate Sodium Salt in Complex Organic Synthesis and Industrial Processes
Precursor in Fine Chemical Synthesis
The reactivity of the α-carbon in ethyl acetoacetate (B1235776) sodium salt makes it an invaluable C4 building block in organic synthesis. It readily undergoes alkylation and acylation reactions, followed by cyclization or other transformations, to produce a diverse range of compounds with significant commercial value.
Synthesis of Building Blocks for Active Pharmaceutical Ingredients (APIs)
Ethyl acetoacetate sodium salt is a key precursor in the synthesis of numerous heterocyclic compounds that form the core structures of many active pharmaceutical ingredients (APIs). sigmaaldrich.com Its ability to participate in condensation reactions with various reagents allows for the construction of complex molecular architectures.
One of the most significant applications is in the synthesis of pyrazole (B372694) and quinoline (B57606) derivatives. britannica.com Pyrazoles, for instance, are synthesized by the condensation of this compound with hydrazines. These pyrazole rings are present in a variety of drugs, including anti-inflammatory agents like celecoxib (B62257) and antipsychotic medications. researchgate.net Similarly, quinoline structures, found in antimalarial drugs and other therapeutics, can be synthesized through reactions involving this sodium salt. britannica.com
The general synthesis of 3-methyl-1-phenyl-5-pyrazolone, a common pyrazole intermediate, begins with the reaction of ethyl acetoacetate with phenylhydrazine (B124118), a reaction facilitated by the initial formation of the sodium salt to enhance nucleophilicity. researchgate.net
Table 1: Examples of Heterocyclic Scaffolds for APIs Synthesized from this compound
| Heterocyclic Scaffold | Therapeutic Area of Derivatives |
| Pyrazole | Anti-inflammatory, Antipsychotic |
| Quinoline | Antimalarial, Antibacterial |
| Pyrimidine | Antiviral, Anticancer |
| Coumarin (B35378) | Anticoagulant, Anti-inflammatory |
This table provides examples of heterocyclic cores found in various APIs, the synthesis of which can involve this compound as a key starting material.
Intermediate in Agrochemical Production
The synthetic versatility of this compound extends to the agrochemical industry. It serves as a crucial intermediate in the production of a range of pesticides, including insecticides and herbicides. A notable example is its use in the synthesis of carbamate (B1207046) insecticides. Although the direct synthesis of carbofuran, a broad-spectrum insecticide, involves multiple steps, the construction of the core benzofuranol ring can be achieved through pathways that utilize precursors derived from ethyl acetoacetate chemistry.
Furthermore, its role in synthesizing heterocyclic compounds is also relevant in this sector, as many modern agrochemicals are based on nitrogen-containing heterocyclic rings to ensure high efficacy and selectivity.
Role in Fragrance and Flavor Compound Synthesis
Ethyl acetoacetate and its sodium salt are significant in the fragrance and flavor industry due to their fruity and ethereal odor profile. thegoodscentscompany.comcandlestart.com More importantly, the sodium salt is a key reactant in the synthesis of a variety of fragrance and flavor compounds.
A prominent application is in the synthesis of coumarin derivatives. rdd.edu.iqjsynthchem.com Coumarins are a class of compounds known for their sweet, vanilla-like scent and are widely used in perfumes and as food additives. The Pechmann condensation, a classic method for synthesizing coumarins, involves the reaction of a phenol (B47542) with a β-keto ester, such as ethyl acetoacetate, in the presence of an acid catalyst. The initial deprotonation to the sodium salt enhances the reactivity of the ethyl acetoacetate. researchgate.net
Additionally, the alkylation of this compound can be used to produce a range of esters with fruity and floral notes, which are essential components in the formulation of artificial flavors and fragrances. chempoint.com
Table 2: Fragrance and Flavor Compounds Associated with this compound Synthesis
| Compound Class | Example | Sensory Profile |
| Coumarins | 4-Methylumbelliferone | Sweet, hay-like |
| Fruity Esters | Ethyl 2-methylacetoacetate | Fruity, apple-like |
| Pyrazoles | (various derivatives) | Can contribute to roasted, nutty notes |
This table illustrates classes of fragrance and flavor compounds where this compound is a key precursor in their synthesis.
Applications in Polymer Chemistry and Materials Science
In the realm of polymer chemistry and materials science, the reactivity of the acetoacetate group, often utilized via its sodium salt, provides a versatile platform for creating functional polymers with tailored properties.
Monomer or Cross-linking Agent for Polymeric Materials
Ethyl acetoacetate can be used to synthesize functional monomers that are then incorporated into polymer chains. For example, acetoacetoxyethyl methacrylate (B99206) (AAEM) is a specialty monomer that can be produced from ethyl acetoacetate. Polymers and copolymers containing AAEM exhibit reactive methylene (B1212753) groups that can undergo a variety of cross-linking reactions.
These cross-linking reactions are often facilitated by the formation of the enolate, analogous to the sodium salt, under basic conditions. The cross-linking can occur through various mechanisms, including reaction with aldehydes, isocyanates, and Michael addition with multifunctional acrylates. This ability to form cross-linked networks is crucial for producing materials with enhanced mechanical strength, thermal stability, and solvent resistance. chempoint.com
Table 3: Cross-linking Chemistries Involving Acetoacetate-Functional Polymers
| Cross-linking Agent | Reaction Type | Resulting Linkage |
| Multifunctional Acrylates | Michael Addition | Carbon-Carbon |
| Diamines | Enamine Formation | Carbon-Nitrogen |
| Aldehydes (e.g., Formaldehyde) | Knoevenagel Condensation | Carbon-Carbon double bond |
| Isocyanates | Urethane Formation (after enolization) | Urethane-like |
This table summarizes common cross-linking strategies for polymers functionalized with acetoacetate groups, where the reactivity is initiated by forming the enolate.
Surface Modification and Coating Applications
The cross-linking capabilities of polymers functionalized with acetoacetate moieties are extensively utilized in the formulation of high-performance coatings. google.com These coatings can be designed to cure at ambient temperatures, which is advantageous for heat-sensitive substrates.
The incorporation of acetoacetate functionality into latex polymers for paints and coatings can lead to films with excellent adhesion, hardness, and resistance to chemicals and blocking (the unwanted adhesion between two coated surfaces). google.com The mechanism often involves the formation of an enamine by reacting the acetoacetate group with an amine, which can then undergo further cross-linking reactions.
Furthermore, the ability to tailor the surface properties of materials is a critical aspect of materials science. The reactive nature of the acetoacetate group allows for the grafting of molecules onto polymer surfaces, thereby modifying their properties such as wettability, biocompatibility, and adhesion. nih.gov This is particularly relevant in biomedical applications where surface properties dictate the interaction of a material with biological systems. nih.govresearchgate.net
Catalytic Roles and Ligand Synthesis
The unique electronic and structural features of this compound make it a valuable component in both transition metal catalysis and organocatalysis, primarily through its function as a ligand precursor.
Precursor for Ligands in Transition Metal Catalysis
This compound serves as a crucial starting material for the synthesis of various ligands that can coordinate with transition metals to form catalytically active complexes. sigmaaldrich.com Its enolate structure provides a readily available nucleophilic center for reactions that lead to the formation of multidentate ligands.
One of the most significant applications is in the synthesis of pyrazolone-based ligands . These are readily prepared through the condensation of ethyl acetoacetate with hydrazines. The resulting pyrazolone (B3327878) core can be further functionalized to create a diverse family of ligands with varying steric and electronic properties. These ligands have been shown to form stable complexes with a range of transition metals, including copper, nickel, cobalt, and zinc. bohrium.com
The catalytic applications of these metal complexes are extensive and include:
Oxidation Reactions: Copper(II) complexes with pyrazolone-derived ligands have demonstrated excellent catalytic activity in the oxidation of catechol to o-quinone, mimicking the activity of the catecholase enzyme. bohrium.com
Polymerization: Various transition metal complexes of pyrazolone ligands have been reported to catalyze polymerization reactions. researchgate.net
Coupling Reactions: These complexes have also found utility in various coupling reactions, which are fundamental processes in organic synthesis. researchgate.net
Beyond discrete molecular complexes, this compound is also employed as a chelating agent in the formation of metal-organic frameworks (MOFs) and coordination polymers. sigmaaldrich.com These materials possess porous structures and high surface areas, making them highly effective heterogeneous catalysts for a variety of organic transformations. The ability of the β-ketoester moiety to coordinate with metal ions is central to the assembly of these complex and highly functional materials.
| Ligand Type | Transition Metal | Catalytic Application |
|---|---|---|
| Pyrazolone-based | Copper(II) | Catechol oxidation |
| Pyrazolone-based | Cobalt, Nickel, Zinc | Polymerization, Oxidation, Coupling Reactions |
| β-ketoester (in MOFs) | Various | Heterogeneous catalysis |
Role in Organocatalysis
While ethyl acetoacetate itself is a widely used substrate in organocatalytic reactions, the direct role of its sodium salt as an organocatalyst is less defined. acs.org Instead, the significance of this compound in this context lies in its ability to provide the enolate of ethyl acetoacetate, which is a key nucleophile in many organocatalytic transformations. acs.orgresearchgate.net
Organocatalysis often relies on the in-situ generation of reactive intermediates from stable precursors. The enolate generated from this compound can participate in a variety of asymmetric reactions catalyzed by chiral organic molecules, such as amines and thioureas. These reactions are crucial for the synthesis of enantiomerically enriched compounds, which are of high value in the pharmaceutical industry.
Examples of organocatalytic reactions where the enolate of ethyl acetoacetate is a key reactant include:
Michael Additions: The enolate can add to α,β-unsaturated carbonyl compounds in a conjugate addition reaction, creating new carbon-carbon bonds.
Mannich Reactions: It can react with imines to form β-amino carbonyl compounds. nih.gov
Aldol (B89426) Reactions: The enolate can add to aldehydes or ketones to form β-hydroxy carbonyl compounds.
In these reactions, the organocatalyst activates the electrophile and/or controls the stereochemical outcome of the reaction, while the enolate from this compound acts as the nucleophilic partner.
Industrial Scale Production and Process Optimization
The industrial production of ethyl acetoacetate, the precursor to its sodium salt, has traditionally been dominated by the Claisen condensation of ethyl acetate (B1210297). omicsonline.orgorganic-chemistry.org However, there is a growing emphasis on developing more sustainable and efficient manufacturing processes.
Continuous Flow Processes for Manufacturing
While batch processing has been the standard for the production of ethyl acetoacetate and its sodium salt, there is increasing interest in the application of continuous flow technology. Continuous flow reactors offer several advantages over batch reactors, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. lonza.com
For the synthesis of related compounds like metal-organic frameworks, continuous flow processes have been shown to significantly increase production rates and reduce synthesis costs. mit.edugoogle.com Although specific details on the continuous flow production of this compound are not widely published, the principles can be applied to the Claisen condensation. A continuous process would involve the continuous feeding of ethyl acetate and a base (like sodium ethoxide) into a reactor with precise control over reaction time and temperature, followed by in-line workup to isolate the sodium salt. This approach could lead to a more efficient and scalable manufacturing process.
Green Chemistry Principles in Industrial Applications
The traditional Claisen condensation for producing ethyl acetoacetate has several drawbacks from a green chemistry perspective, including the use of strong bases like sodium ethoxide and the generation of significant waste. omicsonline.orgomicsonline.org In response, greener alternatives are being explored.
One promising approach is the use of enzymatic catalysis . Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used to catalyze the synthesis of ethyl acetoacetate. omicsonline.orgomicsonline.org This biocatalytic method offers several advantages:
Milder Reaction Conditions: Enzymatic reactions can be carried out at or near room temperature and neutral pH, reducing energy consumption.
High Selectivity: Enzymes are highly selective, leading to fewer byproducts and higher purity.
Reduced Waste: Biocatalytic processes often generate less waste compared to traditional chemical methods.
Another key aspect of green chemistry is the use of renewable feedstocks . The production of ethyl acetate, the starting material for ethyl acetoacetate, from bio-based sources such as bioethanol is a significant step towards a more sustainable chemical industry.
| Parameter | Traditional Claisen Condensation | Enzymatic Synthesis |
|---|---|---|
| Catalyst | Strong base (e.g., sodium ethoxide) | Lipase (e.g., CALB) |
| Reaction Conditions | High temperature, reflux | Ambient temperature, neutral pH |
| Waste Generation | Significant | Minimal |
| Feedstock | Petroleum-based | Can be bio-based |
Derivatization for Enhanced Functionality
This compound is a cornerstone of synthetic organic chemistry due to the ease with which its enolate can be derivatized to introduce new functional groups and build molecular complexity. The reactivity of the α-carbon allows for a wide range of transformations.
Key derivatization reactions include:
Alkylation and Acylation: The enolate readily undergoes nucleophilic substitution with alkyl halides and acyl halides to introduce alkyl and acyl groups at the α-position. This is a fundamental strategy for the synthesis of a vast number of ketones and other carbonyl compounds.
Heterocycle Synthesis: Ethyl acetoacetate and its sodium salt are pivotal in the synthesis of a variety of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. Notable examples include the Hantzsch pyridine (B92270) synthesis and the Knorr pyrrole (B145914) synthesis.
Knoevenagel Condensation: The active methylene group can participate in Knoevenagel condensations with aldehydes and ketones to form α,β-unsaturated compounds, which are versatile intermediates in organic synthesis.
These derivatization reactions underscore the strategic importance of this compound as a building block for creating molecules with enhanced and diverse functionalities.
Environmental Analytical Chemistry and Degradation Studies of Ethyl Acetoacetate Sodium Salt
Environmental Fate and Transport Mechanisms
The environmental fate and transport of ethyl acetoacetate (B1235776) are dictated by its physicochemical properties, which indicate a high potential for mobility in soil and water systems. When ethyl acetoacetate sodium salt is introduced into the environment, it readily dissolves in water.
Key properties influencing its transport include:
Water Solubility: Ethyl acetoacetate has a significant solubility in water, reported as 28.6 g/L at 20°C. wikipedia.org This high solubility facilitates its transport through aqueous pathways, including surface water runoff and leaching through the soil profile.
Soil Adsorption: The tendency of a chemical to adsorb to soil and sediment is often predicted by its soil organic carbon-water (B12546825) partitioning coefficient (Koc). While no experimentally determined Koc value for ethyl acetoacetate is readily available in the reviewed literature, it can be estimated from its octanol-water partition coefficient (log Kow). The log Kow for ethyl acetoacetate is approximately 0.25, indicating it is a hydrophilic compound with a low affinity for organic matter. nih.gov For comparison, the related compound ethyl acetate (B1210297), which has a similarly low log Kow of 0.73, has an estimated Koc value of 18. nih.gov This suggests that ethyl acetoacetate will have very low adsorption to soil organic matter.
Mobility: Based on its high water solubility and low estimated Koc value, ethyl acetoacetate is expected to have very high mobility in soil. nih.gov This implies a significant potential for the compound to leach from the soil surface into groundwater, as its interaction with soil particles is weak. Volatilization from water surfaces is not expected to be a significant fate process due to its low Henry's Law constant.
| Property | Value | Implication for Environmental Transport |
|---|---|---|
| Water Solubility (20°C) | 28.6 g/L wikipedia.org | High; facilitates transport in water and leaching. |
| Log Kow | 0.25 nih.gov | Low; indicates low potential for bioaccumulation and adsorption to organic matter. |
| Estimated Koc | Low (by analogy to ethyl acetate) nih.gov | Very high mobility in soil; low adsorption. |
Biodegradation Pathways and Microbial Metabolism Studies
Biodegradation is a primary mechanism for the removal of ethyl acetoacetate from the environment. The compound is considered to be readily biodegradable. wikipedia.org Microbial activity, under both aerobic and anaerobic conditions, plays a crucial role in its transformation and ultimate mineralization.
Aerobic Degradation: In the presence of oxygen, microorganisms are expected to readily degrade ethyl acetoacetate. The initial step in the aerobic pathway is likely the enzymatic hydrolysis of the ester bond by microbial esterases. This cleavage yields ethanol (B145695) and acetoacetic acid (3-oxobutanoic acid). europa.eu Both of these products are common metabolites in microbial pathways. Ethanol is readily oxidized to acetaldehyde (B116499) and then to acetic acid, which can enter the citric acid cycle. Acetoacetic acid is a naturally occurring ketone body and can be readily metabolized by many organisms, ultimately being broken down into acetyl-CoA, which also enters the citric acid cycle for complete mineralization to carbon dioxide and water. europa.eu
Anaerobic Degradation: Under anaerobic conditions, the degradation of ethyl acetoacetate can proceed through different pathways. A key documented transformation is the microbial reduction of the ketone group. For instance, denitrifying bacteria such as Paracoccus denitrificans have been shown to asymmetrically reduce ethyl acetoacetate to ethyl (R)-3-hydroxybutyrate under anaerobic conditions. nm.gov Other microorganisms, including various yeasts and bacteria like Acetobacter sp., also catalyze this reduction. science.gov While this represents a significant biotransformation, the complete anaerobic mineralization pathway to methane (B114726) and carbon dioxide has not been fully elucidated in the reviewed literature. It is plausible that hydrolysis to ethanol and acetoacetic acid also occurs, with subsequent fermentation of these intermediates by anaerobic consortia.
Based on microbial and enzymatic studies, several key degradation and transformation products of ethyl acetoacetate have been identified.
| Degradation Process | Intermediate/Final Products | Notes |
|---|---|---|
| Aerobic Hydrolysis | Ethanol, Acetoacetic Acid europa.eu | Primary step in aerobic mineralization. |
| Further Aerobic Metabolism | Carbon Dioxide (CO2), Water (H2O) europa.eu | Complete mineralization via central metabolic pathways. |
| Anaerobic Reduction | Ethyl (R)-3-hydroxybutyrate nm.gov | A common biotransformation under anaerobic conditions. |
| Chemical Hydrolysis | Ethanol, Acetoacetic Acid, Acetone (B3395972) europa.eu | Acetoacetic acid is unstable and can decarboxylate to acetone. |
Photodegradation and Hydrolytic Stability in Aqueous Environments
Abiotic degradation processes, including photodegradation and hydrolysis, can also contribute to the transformation of ethyl acetoacetate in the environment.
Photodegradation: Direct photodegradation of ethyl acetoacetate in aqueous environments is expected to be a minor fate process. The molecule does not possess significant chromophores that absorb ultraviolet (UV) or visible light within the natural solar spectrum reaching the Earth's surface. Consequently, it is unlikely to be directly broken down by sunlight. No experimental studies detailing the photodegradation rate or products of ethyl acetoacetate in water were identified in the reviewed literature.
Hydrolytic Stability: Ethyl acetoacetate is susceptible to hydrolysis, with the rate being highly dependent on pH. The ester linkage can be cleaved by water to form ethanol and acetoacetic acid, which can subsequently decarboxylate to form acetone. This process is catalyzed by both acids and bases.
Neutral Conditions (pH 7): Hydrolysis is slow under neutral conditions. The analogous compound, ethyl acetate, has a reported hydrolysis half-life of approximately 2 years at pH 7 and 25°C. ymparisto.fi
Alkaline Conditions (pH > 7): The rate of hydrolysis increases significantly with increasing pH. This base-catalyzed hydrolysis (saponification) is a well-documented second-order reaction. ijcce.ac.irijcce.ac.ir At pH 9, the hydrolysis half-life for ethyl acetate is estimated to be around 7.4 days, suggesting that in alkaline waters, hydrolysis could be a significant degradation pathway for ethyl acetoacetate. ymparisto.fi
Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis also occurs but is generally slower than base-catalyzed hydrolysis at equivalent concentration deviations from neutral pH. ymparisto.fi
Advanced Analytical Methodologies for Environmental Monitoring
The detection and quantification of this compound in environmental samples require sensitive and specific analytical methods capable of trace-level analysis. The target analyte is typically the ethyl acetoacetate molecule.
No standardized EPA methods specifically for ethyl acetoacetate in environmental matrices were found. epa.govsettek.com However, a general analytical approach can be constructed based on methods for similar organic compounds, such as other esters. nemi.govepa.gov
Sample Preparation and Extraction:
Water Samples: For trace analysis in water, a pre-concentration step is necessary. Solid-phase extraction (SPE) is a widely used technique for this purpose. raykolgroup.comwebofproceedings.org A water sample would be passed through an SPE cartridge packed with a sorbent (e.g., a reversed-phase polymer or C18-bonded silica). The ethyl acetoacetate is retained on the sorbent while salts and other polar interferences are washed away. The analyte is then eluted with a small volume of an organic solvent like ethyl acetate or methanol (B129727). mdpi.com
Soil and Sediment Samples: Analysis in solid matrices requires an initial solvent extraction step. A common approach involves mixing the soil or sediment sample with a solvent such as ethyl acetate or methanol to transfer the analyte from the solid phase to the liquid phase. science.gov The resulting extract would then be filtered, concentrated, and may require further cleanup, possibly using SPE, to remove interfering co-extracted substances. raykolgroup.com
Instrumental Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of semi-volatile organic compounds. The sample extract is injected into the gas chromatograph, where ethyl acetoacetate is separated from other components on a capillary column. The mass spectrometer provides highly specific detection and confirmation of the analyte's identity. However, challenges with the analysis of ethyl acetoacetate by GC have been reported, including peak tailing and potential thermal degradation in the injector, which must be addressed through method optimization. merckmillipore.com
High-Performance Liquid Chromatography (HPLC): HPLC is another suitable technique, particularly for compounds that may be thermally unstable. Reversed-phase HPLC with a C18 column can be used to separate ethyl acetoacetate from other components in the extract. Detection can be achieved using a UV detector, although this may lack the specificity required for complex matrices. Coupling HPLC with mass spectrometry (LC-MS) would provide the necessary selectivity and sensitivity for reliable trace-level quantification in environmental samples.
Bioanalytical Techniques for Metabolite Detection
Upon introduction into a biological system, this compound is anticipated to undergo rapid hydrolysis, catalyzed by esterase enzymes or changes in pH, yielding its primary metabolites: acetoacetate (also known as 3-oxobutanoic acid) and ethanol. europa.eu Acetoacetate is an endogenous ketone body, and its detection, along with its redox partner D-β-hydroxybutyrate, is crucial in metabolic studies. nih.gov The analytical challenge lies in the inherent instability of acetoacetate in biological matrices and the need for specific and sensitive detection methods. nih.gov A variety of bioanalytical techniques have been developed and employed for the accurate quantification of these key metabolites in biological samples such as plasma, serum, and blood. nih.govnih.gov
Modern bioanalytical approaches prioritize high specificity, speed, and reliability. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) stands out as a highly efficient and specific method for the simultaneous quantification of acetoacetate and D-β-hydroxybutyrate. nih.gov This technique utilizes stable isotope-labeled internal standards to ensure accuracy and can discriminate between structural isomers and enantiomers, which is critical for understanding specific metabolic pathways. nih.gov
For more rapid, high-throughput analysis, automated enzymatic assays are commonly used in clinical settings. nih.gov These methods allow for the direct measurement of acetoacetate and β-hydroxybutyrate in non-deproteinized plasma, significantly simplifying the analytical procedure and reducing turnaround time to as little as 20 minutes. nih.gov Colorimetric assay kits, which are based on enzyme-coupled reactions, also provide a sensitive option for quantifying metabolites like β-hydroxybutyrate. sigmaaldrich.com In these assays, the enzymatic reaction produces NADH, which is then monitored spectrophotometrically to determine the metabolite concentration. sigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) with various detectors is another versatile tool. While often used to analyze the parent compound, ebi.ac.uksielc.com HPLC methods can be adapted for metabolite detection, offering reliable separation and quantification.
The selection of a specific bioanalytical technique depends on the research or diagnostic requirements, including the need for specificity, sensitivity, sample throughput, and the biological matrix being analyzed.
| Technique | Metabolites Detected | Biological Matrix | Detection Principle | Reported Performance Characteristics |
|---|---|---|---|---|
| UPLC-MS/MS | Acetoacetate, D-β-hydroxybutyrate | Serum, Tissue | Mass-to-charge ratio | Highly specific and sensitive; linear over three orders of magnitude. nih.gov |
| Automated Enzymatic Assay | Acetoacetate, β-hydroxybutyrate | Plasma | Enzyme-catalyzed reaction | Rapid (20 min); quantifiable range: 10-450 µmol/L for acetoacetate. nih.gov |
| Colorimetric Assay Kit | β-hydroxybutyrate | Biological Samples | Enzyme-coupled reaction producing NADH | Detection limit of 4 µM in a 100 µL reaction volume. sigmaaldrich.com |
| HPLC | Ethyl Acetoacetate (parent compound) | Solution | UV, ELSD | LOD of 6 ppb for the parent compound. sielc.com |
Ecotoxicological Assessments (Limited to non-human, theoretical models)
Ecotoxicological assessments for chemicals like this compound often rely on theoretical models to predict environmental risk, especially when comprehensive experimental data is limited. These computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are essential tools in modern environmental science and regulatory toxicology. nih.govnih.govresearchgate.net QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological or ecotoxicological activity, allowing for the prediction of toxicity for untested chemicals. nih.gov
The foundation for any theoretical assessment is reliable experimental data from base-level ecotoxicity tests. For the parent compound, ethyl acetoacetate, standard acute toxicity studies have been conducted on representative aquatic organisms. This data provides the primary input for risk assessment models and serves as a benchmark for validating QSAR predictions.
| Test Organism | Species | Endpoint | Duration | Result (mg/L) |
|---|---|---|---|---|
| Fish | Danio rerio (Zebra fish) | LC50 | 96 hours | > 100 |
| Invertebrate | Daphnia magna (Water flea) | EC50 | 48 hours | > 100 |
| Algae | Desmodesmus subspicatus (Green algae) | ErC50 | 72 hours | > 100 |
Theoretical environmental risk assessment frameworks use this experimental data in several ways. One primary application is the derivation of a Predicted No-Effect Concentration (PNEC), which is a concentration below which harmful effects on the ecosystem are not expected. This is typically calculated by dividing the lowest relevant toxicity value (e.g., LC50 or EC50) by an assessment factor to account for uncertainties, such as inter-species variations and acute-to-chronic effects. dntb.gov.ua
Furthermore, QSAR models can be employed to predict a wider range of environmental properties beyond acute toxicity. Computational tools like the EPI (Estimation Program Interface) Suite can estimate physicochemical properties and environmental fate parameters, such as biodegradation rates, soil sorption, and bioconcentration factors, based solely on the molecule's structure. researchgate.net These models are developed and validated according to international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure their reliability and regulatory acceptance. nih.gov The use of a predefined applicability domain for each model is critical to ensure that predictions are only made for chemicals that are structurally similar to those in the model's training set. nih.govunc.edu
By integrating available experimental data with predictions from validated theoretical models, a comprehensive, albeit preliminary, environmental risk profile can be constructed for ethyl acetoacetate and its degradation products. This approach allows for the prioritization of chemicals for further testing and informs risk management decisions in a scientifically robust and resource-efficient manner. researchgate.netspringernature.com
Investigation of Ethyl Acetoacetate Sodium Salt in Biological Systems and Biochemical Pathways Excluding Human Clinical Contexts
Enzymatic Transformations and Biocatalysis
The reactivity of the ester and keto groups in ethyl acetoacetate (B1235776) makes it a substrate for various enzymatic transformations, offering pathways for the synthesis of valuable chiral compounds.
Ethyl acetoacetate is susceptible to hydrolysis by esterases, enzymes that catalyze the cleavage of ester bonds. While specific studies focusing solely on the sodium salt are limited, research on the enzymatic hydrolysis of the parent ester provides valuable insights. Lipases, a class of esterases, have been extensively studied for their ability to hydrolyze and synthesize esters. For instance, lipases from various microbial sources can catalyze the hydrolysis of ethyl acetate (B1210297), a structurally similar but less complex ester, indicating the potential for similar activity on ethyl acetoacetate. The enzymatic hydrolysis of ethyl acetoacetate would yield acetoacetic acid and ethanol (B145695).
Furthermore, the ketone group of ethyl acetoacetate is a target for bioreduction by ketoreductases. A prominent example is the use of baker's yeast (Saccharomyces cerevisiae) to asymmetrically reduce the keto group of ethyl acetoacetate, yielding optically active ethyl (S)-(+)-3-hydroxybutanoate. This biotransformation is a classic example of applying whole-cell biocatalysis for the production of a chiral building block. The process utilizes the enzymatic machinery within the yeast cells to achieve high enantioselectivity.
Table 1: Examples of Enzymatic Transformations of Ethyl Acetoacetate
| Enzyme/Organism | Transformation | Product | Significance |
|---|---|---|---|
| Baker's Yeast (Saccharomyces cerevisiae) | Bioreduction of the keto group | Ethyl (S)-(+)-3-hydroxybutanoate | Production of a valuable chiral intermediate for pharmaceuticals and fine chemicals. sciforum.net |
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions to create complex molecules. Ethyl acetoacetate and its sodium salt are valuable precursors in such synthetic routes.
The primary role of ethyl acetoacetate in chemoenzymatic synthesis is as a prochiral substrate for the enzymatic synthesis of chiral alcohols. The bioreduction of the ketone in ethyl acetoacetate, as mentioned earlier, is a key step in the synthesis of various optically active compounds. The resulting chiral β-hydroxy ester can be further modified chemically to produce a range of valuable molecules.
Ethyl acetoacetate sodium salt, as a nucleophile, can be alkylated to introduce various substituents at the α-carbon. The resulting substituted β-keto ester can then be a substrate for enzymatic reduction, leading to the formation of chiral molecules with multiple stereocenters. This combination of chemical alkylation and enzymatic reduction allows for the synthesis of a diverse library of chiral compounds that would be difficult to obtain through purely chemical or enzymatic methods.
In Vitro Biochemical Pathway Studies
The structural similarity of ethyl acetoacetate to endogenous metabolites suggests its potential to interact with and influence biochemical pathways. In vitro studies using isolated cellular components can help elucidate these interactions.
While direct studies using this compound as a metabolic analogue are not widely reported, its structural relationship to acetoacetate, a ketone body, makes it a compound of interest. Acetoacetate is a crucial energy source for various tissues, particularly during periods of fasting or low carbohydrate intake. Ethyl acetoacetate could potentially be hydrolyzed by cellular esterases to release acetoacetate, thereby influencing metabolic pathways that utilize ketone bodies.
In a study on human mesenchymal stem cells, acetoacetate was found to be a more efficient energy-yielding substrate than glucose, with significantly lower production of reactive oxygen species. nih.gov This highlights the importance of acetoacetate metabolism and suggests that compounds like ethyl acetoacetate, which can be converted to acetoacetate, could have significant effects on cellular energy metabolism.
The interaction of small molecules with cellular components like proteins and lipids is crucial for their biological activity. While there is a lack of specific research on the direct interaction of this compound with isolated proteins and lipids, some general principles can be considered.
The sodium salt's anionic nature could lead to electrostatic interactions with positively charged residues on protein surfaces. Furthermore, the ethyl ester portion of the molecule has hydrophobic characteristics, which could facilitate interactions with hydrophobic pockets in proteins or insertion into lipid bilayers.
Studies on the effect of sodium salts on lipid bilayers have shown that ions can alter the structural and dynamic properties of membranes. For example, sodium chloride has been shown to decrease the lateral diffusion of lipids and increase the thickness of the bilayer by binding to the carbonyl oxygens of the lipid molecules. nih.gov While this is a general effect of the sodium ion, the presence of the ethyl acetoacetate anion could modulate these interactions. Further research is needed to specifically investigate the effects of this compound on the properties of lipid membranes.
Studies in Model Organisms (e.g., Yeast, Bacteria, Non-Mammalian Cell Lines)
Model organisms provide a valuable platform for studying the biological effects and metabolic fate of chemical compounds in a whole-system context.
The most well-documented use of ethyl acetoacetate in a model organism is its bioreduction by baker's yeast (Saccharomyces cerevisiae). In this process, the yeast is cultured in a medium containing a sugar source and ethyl acetoacetate. The yeast's metabolic activity, including the enzymes of the glycolytic pathway, provides the necessary reducing equivalents (NADPH) for the ketoreductases to convert ethyl acetoacetate to ethyl (S)-(+)-3-hydroxybutanoate. sciforum.net This process demonstrates the ability of yeast to take up and metabolize ethyl acetoacetate. A study on the formation and metabolism of acetoacetate in Saccharomyces cerevisiae has shown that this yeast can both produce and metabolize this ketone body, suggesting that it possesses the enzymatic machinery to handle related compounds like ethyl acetoacetate. nih.gov
In the bacterial domain, ethyl acetoacetate has been shown to have inhibitory effects on biofilm formation in several pathogenic bacteria, including Cronobacter sakazakii, Serratia marcescens, and Yersinia enterocolitica. oup.comnih.gov The study found that ethyl acetoacetate was more effective at inhibiting biofilm formation than acetoacetate itself. The IC50 values for the inhibition of biofilm formation by ethyl acetoacetate varied between the tested bacterial species.
Table 2: IC50 Values of Ethyl Acetoacetate for Biofilm Inhibition in Bacteria
| Bacterial Species | Growth Temperature (°C) | IC50 (mg/mL) - ATP Assay | IC50 (mg/mL) - CV Assay |
|---|---|---|---|
| Cronobacter sakazakii | 37 | 0.31 | 0.7 |
| Serratia marcescens | 30 | 5.5 | 5.6 |
| Yersinia enterocolitica | 25 | 1.1 | 1.2 |
Furthermore, a study on the metabolism of ethyl acetoacetate in the bacterium Leptospira interrogans identified pathways involved in its breakdown. This suggests that certain bacteria can utilize ethyl acetoacetate as a carbon source, highlighting its potential role in microbial metabolism.
Information regarding the effects of this compound on non-mammalian cell lines is currently scarce in the scientific literature. Such studies would be valuable for understanding its potential cytotoxicity and its effects on cellular processes in a variety of eukaryotic cell types.
Bioconjugation and Bioorthogonal Chemistry Applications
The reactivity of the ethyl acetoacetate moiety, specifically its ketone carbonyl and active methylene (B1212753) group, provides a chemical handle for bioconjugation and the development of bioorthogonal reactions. Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org While this compound itself is a simple building block, its functional group, the acetoacetate group, can be incorporated into larger molecules like polymers or biomolecules to facilitate covalent linking.
One key strategy involves the modification of biomolecules to introduce the acetoacetyl group. This group then serves as a reactive partner for subsequent ligation reactions. For instance, polysaccharides such as cellulose (B213188) or dextran (B179266) can be functionalized with acetoacetyl groups. researchgate.net These modified biomaterials can then be conjugated with other molecules through reactions that specifically target the acetoacetate functionality.
The ketone portion of the acetoacetate group is a target for one of the well-established classes of bioorthogonal reactions: oxime and hydrazone ligations. wikipedia.org These reactions involve the condensation of a ketone or aldehyde with an aminooxy or hydrazide group, respectively, to form a stable oxime or hydrazone linkage. nih.govaxispharm.com This ligation is highly chemoselective and can proceed under physiological conditions, often at neutral or slightly acidic pH. nih.govnih.gov While ketones are generally less reactive than aldehydes, the reaction can be catalyzed, for example by aniline, to achieve efficient conjugation at low concentrations. nih.gov Biomolecules functionalized with a hydrazide or aminooxy group can thus be covalently attached to a substrate bearing an acetoacetate moiety.
Another powerful application is the use of the Hantzsch pyridine (B92270) synthesis, a multicomponent reaction, to achieve bioconjugation. researchgate.net In this approach, a biomolecule functionalized with an acetoacetyl group can react with an aldehyde and an ammonia (B1221849) source (like ammonium (B1175870) acetate) to form a stable, fluorescent 1,4-dihydropyridine (B1200194) ring. This reaction has been successfully used to modify cotton fabric and other cellulosic materials, demonstrating its utility in functionalizing biopolymers. researchgate.net The multicomponent nature of this reaction allows for the convergence of different molecular entities onto the acetoacetylated substrate in a single step.
| Bioconjugation Strategy | Reactive Group on Substrate | Reactant Partner | Linkage Formed | Key Features |
| Hydrazone Ligation | Acetoacetate (Ketone) | Hydrazide (R-NHNH₂) | Hydrazone | Bioorthogonal; reaction proceeds at physiological pH; can be catalyst-free with electron-deficient aldehydes. rsc.org |
| Oxime Ligation | Acetoacetate (Ketone) | Aminooxy (R-ONH₂) | Oxime | Bioorthogonal; forms a stable linkage; reaction rate can be enhanced with catalysts like aniline. nih.gov |
| Hantzsch Pyridine Synthesis | Acetoacetyl Group | Aldehyde + Ammonia Source | 1,4-Dihydropyridine | Multicomponent reaction; forms a stable, often fluorescent, heterocyclic ring. researchgate.net |
Design of Probes and Tags Based on Ethyl Acetoacetate Derivatives
The chemical scaffold of ethyl acetoacetate, characterized by its β-dicarbonyl functionality, is a versatile platform for the design of fluorescent probes and tags for biological imaging. The reactivity of this group allows for its participation in cyclization and condensation reactions that generate heterocyclic systems with useful photophysical properties.
A prominent example is the application of the Hantzsch reaction to create fluorescent tags. As mentioned previously, the reaction between a β-ketoester (like an acetoacetylated molecule), an aldehyde, and ammonia forms a 1,4-dihydropyridine derivative. researchgate.net These dihydropyridine (B1217469) rings are often fluorescent, emitting light typically in the blue-green region of the spectrum. researchgate.net This strategy has been employed to impart fluorescence to biopolymers like dextran, creating fluorescent hydrogels. By incorporating an acetoacetylated monomer into a polymer chain, the Hantzsch reaction can be used to fluorescently label the entire material for imaging purposes. researchgate.net This method is advantageous because it is a simple, rapid, one-pot synthesis that can be performed in aqueous media at ambient temperature. researchgate.net
Beyond the Hantzsch reaction, the β-diketone core structure, of which acetoacetate is a prime example, is central to a major class of fluorophores: boron-difluoride (BF₂) complexes. β-Diketone ligands can chelate a BF₂ unit to form highly fluorescent and photostable dyes. rsc.org By modifying the substituents on the β-diketone backbone, the photophysical properties, such as emission wavelength and environmental sensitivity, can be precisely tuned. Researchers have designed and synthesized novel β-diketone-boron difluoride probes that exhibit near-infrared fluorescence and sensitivity to changes in environmental polarity. rsc.org These probes can be used to visualize the polarity distribution within living cells, providing insights into the heterogeneity of the cellular microenvironment. rsc.org The design often incorporates a donor-acceptor-donor structure to induce intramolecular charge transfer (ICT), which is responsible for the sensitivity to solvent polarity. rsc.org
The design of such probes involves creating a derivative of the core acetoacetate structure that can be linked to other functional molecules or targeted to specific cellular components. The synthesis allows for the introduction of various functional groups to modulate properties like water solubility, cell permeability, and binding affinity for specific biological targets.
| Probe/Tag Type | Core Structure | Synthesis Principle | Application | Example Fluorophore Class |
| Fluorescent Tag | Acetoacetyl group on a biomolecule | Hantzsch Pyridine Synthesis | Labeling of biopolymers (e.g., dextran, cellulose) for imaging. researchgate.net | 1,4-Dihydropyridine |
| Environment-Sensing Probe | β-Diketone | Chelation with Boron Difluoride (BF₂) | Imaging micro-polarity changes within live cells. rsc.org | β-Diketone-Boron Difluoride |
| Targeted Imaging Probe | β-Diketone | Derivatization and conjugation to a targeting moiety | Specific labeling of biomolecules or organelles (e.g., Tau fibrils). researchgate.net | Difluoroboron β-Diketonate |
Future Trajectories and Novel Research Paradigms for Ethyl Acetoacetate Sodium Salt
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction
The complexity of reactions involving ethyl acetoacetate (B1235776) sodium salt, particularly in predicting selectivity and optimizing yields for complex targets, presents an ideal challenge for artificial intelligence (AI) and machine learning (ML). These computational tools are shifting the paradigm from trial-and-error experimentation to predictive chemical synthesis. chemcopilot.com
Table 1: Parameters for Machine Learning-Based Prediction of an Alkylation Reaction
| Parameter Category | Specific Input Variable | Example Data Point | Predicted Output |
|---|---|---|---|
| Reactant (Enolate) | Concentration of Ethyl Acetoacetate Sodium Salt | 0.1 M | Yield (%) |
| Reactant (Electrophile) | Structure of Alkyl Halide (SMILES) | C1=CC=C(C=C1)CBr | C-alkylation vs. O-alkylation ratio |
| Solvent | Solvent Type | Dimethylformamide (DMF) | Reaction Rate Constant |
| Catalyst | Phase-Transfer Catalyst | Tetrabutylammonium bromide | Selectivity (%) |
| Reaction Conditions | Temperature (°C) | 25°C | Impurity Profile |
| Reaction Conditions | Reaction Time (hours) | 12 hours | Product Stability |
This is an interactive data table. You can sort and filter the data by clicking on the headers.
Development of Advanced Catalytic Systems for Selective Transformations
Research into advanced catalysis aims to enhance the efficiency and selectivity of reactions involving ethyl acetoacetate and its sodium salt. While the salt itself is a nucleophile, the transformations it undergoes can be precisely controlled by sophisticated catalytic systems.
One significant area of development is the use of Brønsted acidic ionic liquids (BAILs) as highly efficient and recyclable catalysts for reactions such as the acetalization of ethyl acetoacetate. researchgate.net These catalysts have shown remarkable conversion rates compared to traditional acid catalysts like H2SO4, while avoiding issues of corrosion and environmental pollution. researchgate.net Furthermore, this compound serves as a critical precursor and chelating agent for forming metal-organic frameworks (MOFs) and coordination polymers. sigmaaldrich.com These materials possess highly ordered porous structures that are exploited in heterogeneous catalysis, offering high selectivity and ease of separation. sigmaaldrich.com
Table 2: Comparison of Catalytic Systems for Ethyl Acetoacetate Transformations
| Catalyst Type | Example | Target Transformation | Advantages |
|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid (H2SO4) | Acetalization | High conversion rate |
| Heterogeneous Acid | Amberlyst-15 Resin | Acetalization | Recyclable, less corrosive |
| Acidic Ionic Liquids | N-(4-sulfonic acid) butyl triethylammonium (B8662869) hydrogen sulfate | Acetalization | High efficiency, green solvent potential |
| Metal-Organic Frameworks | MOFs derived from EAA sodium salt | Various (e.g., Knoevenagel) | High selectivity, tunable porosity |
| Phase-Transfer Catalysts | Tetrabutylammonium bromide | Alkylation | Enhanced reactivity in biphasic systems |
This is an interactive data table. You can sort and filter the data by clicking on the headers.
Sustainable and Circular Economy Approaches in Synthesis and Application
The principles of green chemistry and the circular economy are driving a re-evaluation of the entire lifecycle of chemical production, including that of ethyl acetoacetate and its derivatives. The traditional Claisen condensation for synthesizing ethyl acetoacetate uses strong bases like sodium ethoxide and generates significant sodium salt by-products and waste streams. omicsonline.org
Future-focused research emphasizes sustainable alternatives. A prominent example is the development of enzymatic routes for ethyl acetoacetate synthesis using biocatalysts like Candida antarctica lipase (B570770) B (CALB). omicsonline.org This approach operates under mild, solvent-free conditions, offering superior atom economy, lower energy consumption, and reduced environmental impact. omicsonline.org By minimizing waste and designing processes that are less reliant on hazardous reagents, the chemical industry can align with circular economy models. rsc.orgresonac.com This involves designing products and processes where materials are reused and recycled, reducing the consumption of finite resources and minimizing the environmental footprint of chemical manufacturing. resonac.com
Exploration in Emerging Fields (e.g., Optoelectronics, Advanced Materials)
The utility of this compound is expanding beyond traditional organic synthesis into the realm of advanced materials science. Its ability to act as a chelating agent and a stabilizer makes it a valuable precursor in the fabrication of functional inorganic-organic hybrid materials. sigmaaldrich.comsigmaaldrich.com
A key emerging application is in the synthesis of advanced electrode materials for energy storage and conversion. sigmaaldrich.com It is employed as a stabilizer or precursor in solution-phase reactions to produce precisely controlled metal oxide nanoparticles. sigmaaldrich.comsigmaaldrich.com These nanoparticles are integral components of next-generation batteries, supercapacitors, and fuel cells, where their high surface area and tailored chemical properties can significantly enhance performance. sigmaaldrich.com The role of the this compound is to control the nucleation and growth of the nanoparticles, thereby dictating the final properties of the material.
Table 3: Applications of this compound in Advanced Materials
| Emerging Field | Specific Application | Role of EAA Sodium Salt | Potential Impact |
|---|---|---|---|
| Energy Storage | Lithium-ion Battery Electrodes | Precursor for metal oxide nanoparticles | Higher capacity and faster charging |
| Energy Storage | Supercapacitor Electrodes | Stabilizer during nanoparticle synthesis | Increased power density and cycle life |
| Energy Conversion | Fuel Cell Catalysts | Precursor for catalyst support materials | Enhanced catalytic activity and durability |
| Advanced Materials | Metal-Organic Frameworks (MOFs) | Ligand precursor/chelating agent | Gas storage, separation, and catalysis |
| Optoelectronics | Quantum Dot Synthesis | Surface passivating agent | Improved photoluminescence and stability|
This is an interactive data table. You can sort and filter the data by clicking on the headers.
Methodological Advancements in Analytical and Computational Characterization
Advancements in analytical techniques are providing deeper insights into the behavior of this compound. High-Performance Liquid Chromatography (HPLC) is a robust method for its analysis. sielc.com Reverse-phase HPLC methods using columns like Newcrom R1 with a mobile phase of acetonitrile (B52724) and water allow for precise quantification and impurity profiling. sielc.comsielc.com Such methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com
Complementing these experimental techniques, computational chemistry is becoming an indispensable tool. Quantum mechanical methods like Density Functional Theory (DFT) can be used to model the electronic structure of the enolate, predict its reactivity with different electrophiles (O- vs. C-alkylation), and elucidate reaction mechanisms. This computational insight helps in interpreting experimental results and designing more effective synthetic strategies.
Multidisciplinary Research at the Interface of Chemistry and Engineering
The future development and application of this compound lie at the nexus of chemistry and chemical engineering. The transition of sustainable synthesis methods, such as enzymatic catalysis, from the laboratory to industrial scale is a significant chemical engineering challenge. omicsonline.org It involves process optimization, reactor design, and the development of efficient downstream separation and purification processes to ensure economic viability and scalability.
Similarly, the use of this salt in creating advanced materials for batteries or catalysts requires a multidisciplinary approach. sigmaaldrich.com Chemists may design and synthesize the materials at a small scale, but chemical and materials engineers are essential for fabricating these materials into functional devices, characterizing their performance under real-world conditions, and developing manufacturing processes that are both reliable and cost-effective. This collaborative effort ensures that fundamental chemical discoveries are translated into tangible technological innovations.
Q & A
Q. How is ethyl acetoacetate sodium salt synthesized in laboratory settings?
this compound is synthesized via the reaction of ethyl acetoacetate with metallic sodium in anhydrous toluene at 0°C for 5 days. This method ensures controlled deprotonation of the β-ketoester to form the enolate, which is stabilized as the sodium salt. Yields depend on stoichiometric precision and reaction duration, with sodium acting as the limiting reagent due to uncertainties in its exact molar participation . Alternative approaches include Claisen condensation of ethyl acetate using sodium ethoxide, though this primarily yields the ester rather than the sodium salt directly .
Q. What analytical methods are used to characterize the tautomeric forms of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for analyzing tautomeric equilibria. At room temperature, the sodium salt exists predominantly in the enolate form, as evidenced by the disappearance of α-keto proton resonances and the emergence of broadened signals for the enolic hydrogen. Cooling the sample to subzero temperatures can isolate the enol form, while heating accelerates keto-enol exchange, observable through dynamic line-broadening effects in NMR spectra . Complementarily, infrared (IR) spectroscopy identifies carbonyl (C=O) and enolate (C-O⁻) stretching vibrations to quantify tautomer ratios .
Q. What is the role of this compound in alkylation reactions?
The sodium enolate of ethyl acetoacetate serves as a nucleophile in alkylation reactions. For example, reaction with alkyl halides (e.g., ethyl iodide) at 0–25°C in aprotic solvents like toluene produces α-alkylated derivatives (e.g., ethyl α-ethyl acetoacetate). The enolate’s reactivity is enhanced by the electron-withdrawing keto group, enabling selective C-alkylation over O-alkylation. Post-reaction workup involves acid quenching and solvent extraction to isolate the product .
Advanced Research Questions
Q. How does this compound act as a catalyst in isomer formation?
In phosphonate synthesis (e.g., EA1576), the sodium salt catalyzes the isomerization of labile cis isomers to thermodynamically stable trans isomers. At 80°C, the enolate facilitates proton transfer via a six-membered transition state, lowering the activation energy for isomerization. This catalytic effect is attributed to the sodium ion’s ability to stabilize intermediate enolic species, as demonstrated in reactions with 3-methylcyclohexylmethylphosphonochloridate .
Q. How is this compound utilized in multi-step organic syntheses?
The sodium salt is a key intermediate in synthesizing neuroprotective agents and HIV-1 RT inhibitors. For example, in the synthesis of ethyl 3-oxo-(±)-6,7-di-O-isopropylidene-6,7-dihydroxyheptanoate, the sodium enolate undergoes nucleophilic substitution with tosylated solketal derivatives. Subsequent steps include deprotection, oxidation, and cyclization, with structural confirmation via NMR, IR, and mass spectrometry .
Q. What factors influence the keto-enol tautomerism of this compound under varying conditions?
Tautomer equilibrium is sensitive to temperature, solvent, and counterion effects. In toluene, the enolate form dominates (>90%) due to sodium’s strong stabilization of the deprotonated species. Adding protic solvents (e.g., water) shifts equilibrium toward the keto form by disrupting the enolate’s resonance stabilization. Kinetic studies using NMR reveal that tautomer interconversion rates increase with temperature, with an energy barrier of ~50 kJ/mol calculated via Arrhenius analysis .
Methodological Notes
- Synthesis Optimization : Monitor reaction progress via thin-layer chromatography (TLC) when synthesizing the sodium salt to avoid over-alkylation or side reactions.
- Tautomer Quantification : Use integration of NMR peaks (e.g., α-keto protons at δ 3.4 ppm vs. enolic protons at δ 5.2 ppm) for precise ratio determination.
- Catalytic Applications : Pre-dry solvents (e.g., toluene over molecular sieves) to enhance sodium salt stability and catalytic efficiency in isomerization reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
